molecular formula C5H6N2O B13121829 2,3-Dihydropyrazolo[5,1-b]oxazole

2,3-Dihydropyrazolo[5,1-b]oxazole

Cat. No.: B13121829
M. Wt: 110.11 g/mol
InChI Key: BBSSEVYJISPIML-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]oxazole is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydropyrazolo[5,1-b]oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydropyrazolo[5,1-b]oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C5H6N2O/c1-2-6-7-3-4-8-5(1)7/h1-2H,3-4H2

InChI Key

BBSSEVYJISPIML-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=NN21

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,3-Dihydropyrazolo[5,1-b]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, valued for its structural rigidity and bioisosteric relationship to purines and indazoles. By fusing a saturated oxazole ring to a pyrazole core, researchers create a distinct pharmacophore capable of precise hydrogen bonding interactions within kinase ATP-binding pockets (e.g., CDK2, GSK-3β) and GPCR allosteric sites.

This guide provides a rigorous technical framework for the synthesis, regiochemical control, and spectroscopic validation of these derivatives. It moves beyond generic protocols to address the specific challenges of N-alkylation regioselectivity and oxidative stability.

Part 1: Structural Rationale & Pharmacophore Analysis

The utility of the 2,3-dihydropyrazolo[5,1-b]oxazole lies in its ability to "lock" the conformation of the otherwise flexible N-substituents found in simple pyrazoles.

  • Rigidification: The dihydro-oxazole ring restricts bond rotation, reducing the entropic penalty upon protein binding.

  • H-Bonding Vector: The bridgehead nitrogen (N4) and the oxazole oxygen (O1) create a unique dipole vector, often critical for orienting the molecule in the hinge region of kinase enzymes.

  • Metabolic Stability: Unlike their fully aromatic oxazole counterparts, the 2,3-dihydro variants possess sp3 hybridized carbons, improving solubility and offering vectors for further functionalization (e.g., stereoselective substitution at C2/C3).

Part 2: Synthetic Architectures

The primary synthetic challenge is controlling regioselectivity during the cyclization of 5-aminopyrazoles. The reaction must favor the formation of the [5,1-b] fused system over the [1,5-a] isomer or simple N-alkylation.

Strategy A: The Bifunctional Electrophile Cyclization (Primary Route)

This method utilizes 5-aminopyrazoles as dinucleophiles reacting with 1,2-bifunctional electrophiles (e.g., 1,2-dibromoethane or 2-chloroethanol).

SynthesisStrategy Figure 1: Regioselective Synthesis Strategy Precursor 5-Aminopyrazole (Nucleophile) Intermediate N1-Haloethyl Intermediate Precursor->Intermediate N1-Alkylation (Kinetic Control) SideProduct Bis-alkylation (Impurity) Precursor->SideProduct Excess Reagent Reagent 1,2-Dihaloethane (Electrophile) Reagent->Intermediate Product 2,3-Dihydropyrazolo [5,1-b]oxazole Intermediate->Product Intramolecular Cyclization (Base)

Figure 1: The primary synthetic pathway relies on the nucleophilicity of the ring nitrogen (N1) followed by cyclization.

Strategy B: Intramolecular Mitsunobu Cyclization

For derivatives requiring sensitive functional group tolerance, a stepwise approach is preferred:

  • N1-Alkylation: Reaction of 5-aminopyrazole with protected 2-bromoethanol.

  • Deprotection: Revealing the pendant alcohol.

  • Cyclization: Mitsunobu conditions (DIAD/PPh3) to dehydrate and close the ring.

Part 3: Critical Experimental Protocols

Protocol 1: One-Pot Synthesis via 1,2-Dibromoethane

This protocol is optimized for robustness and scalability. It assumes the use of a 5-amino-3-arylpyrazole precursor.

Reagents:

  • 5-Amino-3-arylpyrazole (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-arylpyrazole (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol). Stir at room temperature for 15 minutes to deprotonate the pyrazole ring nitrogen.

    • Note: The solution often changes color (yellow to orange) indicating anion formation.

  • Electrophile Introduction: Add 1,2-dibromoethane (12 mmol) dropwise over 10 minutes.

    • Causality: Slow addition prevents the formation of N,N'-bridged bis-pyrazole byproducts.

  • Thermal Cyclization: Heat the reaction mixture to 80–90°C for 6–8 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf, often streaks) should disappear, replaced by a higher Rf, non-streaking spot.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.[4]

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water (8:2) is usually sufficient. If necessary, flash column chromatography (SiO₂, Hexane/EtOAc gradient) removes trace bis-alkylated impurities.

Protocol 2: Workflow Visualization

Workflow Figure 2: Experimental Workflow for One-Pot Cyclization Start Start: 5-Aminopyrazole + K2CO3 in DMF Step1 Add 1,2-Dibromoethane (Dropwise, 10 min) Start->Step1 Step2 Reflux (80-90°C) 6-8 Hours Step1->Step2 Check TLC Check: Amine Disappeared? Step2->Check Check->Step2 No (Continue Heating) Workup Quench in Ice Water Filter Precipitate Check->Workup Yes Purify Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Step-by-step decision tree for the synthesis of the dihydro-oxazole fused system.

Part 4: Characterization & Spectroscopic Signatures

Validating the formation of the 2,3-dihydropyrazolo[5,1-b]oxazole ring requires distinguishing it from the open-chain intermediate or the N-alkylated isomer.

NMR Spectroscopy (¹H & ¹³C)

The diagnostic signals appear in the aliphatic region, corresponding to the new oxazole ring.

PositionNucleusChemical Shift (δ ppm)MultiplicityInterpretation
Oxazole C2-H ¹H4.80 – 5.10Triplet (J≈8Hz)Protons adjacent to Oxygen (deshielded).
Oxazole C3-H ¹H4.20 – 4.45Triplet (J≈8Hz)Protons adjacent to Nitrogen (bridgehead).
NH/NH₂ ¹HAbsent -Disappearance confirms cyclization of the exocyclic amine.
Oxazole C2 ¹³C75.0 – 80.0-Carbon adjacent to Oxygen.
Oxazole C3 ¹³C45.0 – 50.0-Carbon adjacent to bridgehead Nitrogen.

Technical Insight: If you observe broad singlets around 4.0–6.0 ppm that exchange with D₂O, the cyclization failed, and you likely have the N-(2-bromoethyl) intermediate or the hydrolyzed alcohol.

Mass Spectrometry
  • ESI-MS: Look for the [M+H]⁺ peak.

  • Fragmentation: A characteristic loss of 28 Da (C₂H₄) or 44 Da (C₂H₄O) often occurs in MS/MS, corresponding to the retro-Diels-Alder-like fragmentation of the dihydro-oxazole ring.

X-Ray Crystallography

For novel derivatives, single-crystal X-ray diffraction is the gold standard to confirm the regiochemistry (N1 vs N2 cyclization). The [5,1-b] fusion is generally planar or slightly puckered at the dihydro-oxazole ring.

Part 5: Therapeutic Applications[2][4][5][6]

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold is not merely a chemical curiosity; it is a functional pharmacophore.

Kinase Inhibition

This scaffold mimics the adenine core of ATP.

  • Mechanism: The pyrazole nitrogens and oxazole oxygen can accept/donate hydrogen bonds to the "hinge region" amino acids (e.g., Glu81/Leu83 in CDK2).

  • Target Specificity: Derivatives have shown potency against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3) , making them relevant for cancer and Alzheimer's research.

Antimicrobial Activity

Lipophilic derivatives (e.g., with aryl substitutions at position 6) have demonstrated activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis, similar to other fused oxazole-azine systems.

References

  • Regioselective Synthesis of Fused Pyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • URL:[Link]

  • Biological Relevance of Fused Oxazoles

    • Title: A comprehensive review on biological activities of oxazole deriv
    • Source: Future Medicinal Chemistry / PMC (2019).
    • URL:[Link]

  • Synthetic Methodology (Analogous Systems)

    • Title: Reactions of 5-aminopyrazole with different electrophiles.[1][4]

    • Source: ResearchG
    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold.[7][8]

    • Source: MDPI Molecules (2025).
    • URL:[Link]

Sources

Structural Elucidation and Spectroscopic Profiling of the 2,3-Dihydropyrazolo[5,1-b]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydropyrazolo[5,1-b]oxazole core represents a privileged bicyclic scaffold in modern medicinal chemistry, offering a rigidified bioisostere for flexible amide or ether linkers found in kinase inhibitors and anti-inflammatory agents. Unlike its ubiquitous cousin, the pyrazolo[1,5-a]pyrimidine, this 5,5-fused system presents unique spectroscopic challenges due to the strain inherent in the dihydro-oxazole ring and the potential for regioisomerism during synthesis.

This guide provides a definitive protocol for the structural validation of this core. We move beyond basic characterization to address the critical "decision points" in elucidation: distinguishing regioisomers (N1 vs. N2 alkylation modes) and validating the saturation of the oxazole ring.

Structural Context & Synthetic Regiochemistry[1][2][3]

Before analyzing spectra, one must understand the origin of the signals. The synthesis of this core typically involves the intramolecular cyclization of


-(2-hydroxyethyl)pyrazoles or the reaction of 3-aminopyrazoles with 1,2-bifunctional electrophiles.

The Critical Challenge: The pyrazole ring possesses two nucleophilic nitrogens (


 and 

). Cyclization can theoretically yield two regioisomeric fused systems:
  • [5,1-b] isomer: Cyclization via the pyrazole bridgehead nitrogen (Target).

  • [1,5-a] isomer: Cyclization involving the exocyclic amine or alternative nitrogen placements depending on the precursor.

Spectroscopic analysis must definitively rule out the alternative isomer.

Visualization: Structural Elucidation Workflow

ElucidationWorkflow Start Crude Reaction Mixture LCMS LC-MS Screening (m/z confirmation) Start->LCMS IsoCheck Regioisomer Check (Isolate Major Peak) LCMS->IsoCheck H1NMR 1H NMR (DMSO-d6) Identify ABX/AA'BB' System IsoCheck->H1NMR Purity >95% C13NMR 13C NMR + DEPT135 Confirm CH2 counts H1NMR->C13NMR HMBC 2D HMBC (Critical) N-Bridgehead Correlation C13NMR->HMBC Connectivity NOESY 1D/2D NOESY Spatial Proximity HMBC->NOESY Stereochem Final Validated Structure 2,3-dihydropyrazolo[5,1-b]oxazole NOESY->Final

Figure 1: Decision tree for the structural validation of the fused pyrazolo-oxazole core.

NMR Spectroscopic Profiling

The definitive proof of the 2,3-dihydropyrazolo[5,1-b]oxazole structure relies on the distinct chemical environment of the dihydro-oxazole ring protons and their magnetic coupling to the pyrazole core.

Expected Chemical Shifts (1H & 13C)

The following data is derived from high-field (600 MHz) analysis of unsubstituted core analogs in DMSO-


.
PositionAtom Type1H Shift (δ ppm)Multiplicity13C Shift (δ ppm)Diagnostic Note
2

(Oxazole)
4.90 - 5.25Triplet / dd75.0 - 80.0Deshielded by Oxygen. Key indicator of ring closure.
3

(Oxazole)
4.10 - 4.45Triplet / dd45.0 - 50.0Adjacent to Bridgehead Nitrogen.
6

(Pyrazole)
5.60 - 5.90Doublet (

)
85.0 - 95.0Characteristic upfield aromatic signal.
7

(Pyrazole)
7.30 - 7.60Doublet (

)
135.0 - 145.0Downfield due to proximity to bridgehead.
3a

(Bridgehead)
--150.0 - 160.0Critical quaternary carbon.
The HMBC "Smoking Gun"

To distinguish the [5,1-b] core from isomers, you must observe the Long-Range Heteronuclear Correlation (HMBC).

  • Target Correlation: The protons at Position 3 (

    
    ) must show a strong 3-bond correlation (
    
    
    
    ) to the Pyrazole Carbon 3a (the bridgehead quaternary carbon) and Carbon 7.
  • Differentiation: If the structure were the non-fused

    
    -alkylated isomer, the 
    
    
    
    would correlate to a pyrazole carbon with significantly different chemical shift environments.
Visualization: HMBC Correlation Logic

HMBC_Logic H3 H-3 Protons (4.2 ppm) C3a C-3a Bridgehead (~155 ppm) H3->C3a Strong 3J (Definitive) C2 C-2 (Oxazole) (~78 ppm) H3->C2 2J Coupling C7 C-7 (Pyrazole) (~140 ppm) H3->C7 3J Coupling

Figure 2: Critical HMBC correlations required to confirm the N-bridgehead fusion.

Mass Spectrometry & IR Signatures

While NMR provides connectivity, MS and IR provide functional group confirmation and purity data.

Mass Spectrometry (ESI-HRMS)
  • Ionization: Positive mode (ESI+) is preferred due to the basicity of the pyrazole nitrogens.

  • Fragmentation Pattern:

    • 
      :  Base peak.
      
    • Ring Opening: High-energy collision-induced dissociation (CID) often results in the loss of

      
       (mass 44) if the oxazole ring opens, or retro-cyclization returning to the 
      
      
      
      -ethylpyrazole fragment.
Infrared Spectroscopy (FT-IR)
  • C=N Stretch: A diagnostic band at 1610–1640 cm⁻¹ (variable intensity).

  • C-O-C Stretch: The cyclic ether character of the dihydro-oxazole shows a band around 1050–1150 cm⁻¹ .

  • Absence of N-H: Crucially, the absence of a sharp N-H stretch (3200-3400 cm⁻¹) confirms the cyclization of the precursor amine.

Experimental Protocols

Protocol A: NMR Sample Preparation for Trace Isomer Detection

Rationale: To detect <2% regioisomeric impurities, concentration and relaxation delays are critical.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    . The polarity of DMSO minimizes aggregation of the fused heterocyclic core, sharpening lines.
  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent. Filter through a 0.2 µm PTFE syringe filter to remove paramagnetic particulates.

  • Acquisition Parameters (600 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (

      
      ):  Set to 5.0 seconds . The quaternary bridgehead carbons have long 
      
      
      
      relaxation times; insufficient delay will suppress their HMBC signals.
    • Scans: Minimum 64 scans for 1H; 1024 scans for 13C.

Protocol B: Crystallization for X-Ray (The Gold Standard)

Rationale: Absolute confirmation of the [5,1-b] fusion.

  • Solvent System: Slow evaporation using Ethanol/Heptane (1:3 ratio).

  • Method: Dissolve 20 mg of the compound in minimal hot ethanol. Add heptane dropwise until persistent cloudiness appears. Add one drop of ethanol to clear. Cap the vial with parafilm, poke 3 small holes, and allow to stand at 4°C for 48–72 hours.

  • Target: Look for prismatic needles characteristic of this fused system [1, 4].

References

  • Crystal Structure Analysis: Pintea, B.N., et al. (2025). "Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold."[1] International Journal of Molecular Sciences. Link

  • General Pyrazole Synthesis: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." National Institutes of Health (PMC). Link

  • NMR of Fused Azoles: "NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives." Magnetic Resonance in Chemistry. Link

  • Core Existence & Data: "Pyrazolo[5,1-b]oxazole, 2,3-dihydro- (CAS 1784994-08-6)."[2] ChemicalBook. Link

  • Medicinal Chemistry Context: "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." PMC.[3] Link

Sources

Technical Guide: Initial Biological Screening of Novel 2,3-Dihydropyrazolo[5,1-b]oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold represents a privileged fused heterocyclic system. By integrating the pharmacophoric features of a pyrazole (known for kinase inhibition and anti-inflammatory properties) with a dihydro-oxazole ring (associated with antimicrobial and antifungal activity), this scaffold offers a unique chemical space for drug discovery.

This guide provides a rigorous, standardized workflow for the initial biological characterization of these novel entities. It moves beyond generic screening to address the specific physicochemical properties of fused bicyclic systems, emphasizing stereochemical considerations introduced by the 2,3-dihydro moiety.

Part 1: Strategic Screening Cascade

The evaluation of novel chemotypes requires a "Fail Early, Fail Cheap" strategy. The following cascade prioritizes high-throughput, low-cost assays before advancing to expensive mechanistic studies.

Diagram: The Screening Workflow

The following diagram outlines the logical progression from synthesis to lead identification.

ScreeningCascade cluster_wetlab Phase II: Wet Lab Screening Start Synthesized 2,3-Dihydropyrazolo[5,1-b]oxazoles PurityCheck Purity Verification (>95% HPLC/NMR) Start->PurityCheck InSilico Phase I: In Silico Profiling (ADME & Docking) Antimicrobial Antimicrobial Screen (MIC/MBC) InSilico->Antimicrobial Pass Lipinski Cytotoxicity Cytotoxicity Screen (MTT/SRB Assay) InSilico->Cytotoxicity PurityCheck->InSilico HitSel Hit Selection (SI > 10) Antimicrobial->HitSel MIC < 10 µg/mL Cytotoxicity->HitSel IC50 < 10 µM Mechanism Phase III: Mechanism (Kinase/Enzyme Assay) HitSel->Mechanism

Caption: Integrated screening cascade for fused heterocyclic compounds, prioritizing purity and in silico validation before wet-lab investment.

Part 2: Phase I – In Silico Profiling & Preparation

Before physical screening, computational tools must be used to predict the "druggability" of the 2,3-dihydropyrazolo[5,1-b]oxazole derivatives. The saturation at the 2,3-position introduces flexibility and potential chirality that planar aromatics lack.

ADME/Tox Prediction

Use SwissADME or equivalent platforms to verify compliance with Lipinski’s Rule of Five .

  • LogP: Ensure calculated LogP is < 5. Fused oxazoles can be highly lipophilic; derivatives with LogP > 5 often precipitate in aqueous assay buffers (e.g., Mueller-Hinton Broth), yielding false negatives.

  • Solubility: Predict ESOL values. If low solubility is flagged, the biological assays must use a modified DMSO co-solvent protocol (see Part 3).

Stereochemical Check

The "2,3-dihydro" nomenclature implies sp3 hybridization at the 2 and 3 positions. If your synthesis produces a racemate, you are screening two distinct molecules.

  • Guideline: If chiral separation is not feasible at this stage, acknowledge that IC50/MIC values represent an average of the enantiomers.

Part 3: Phase II – Antimicrobial Screening (Protocol)

Pyrazolo-oxazoles are frequently reported as DNA gyrase inhibitors. The following protocol is adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint.

  • Positive Control: Ciprofloxacin or Ampicillin.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution in CAMHB across a 96-well plate.

    • Critical Check: The final DMSO concentration in the well must be ≤ 1% (v/v) to prevent solvent toxicity to bacteria.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Inoculation: Add 100 µL of diluted inoculum to each well containing compound. Final volume = 200 µL.

  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Inspect for turbidity.[1][2]

    • Colorimetric: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Data Table: Standard Acceptance Criteria

Parameter Acceptance Criteria Note
Sterility Control Clear (No Growth) Validates media sterility.
Growth Control Turbid (Growth) Validates bacterial viability.
Solvent Control Turbid (Growth) Ensures 1% DMSO is not toxic.

| Positive Control | Within CLSI Ranges | E.g., Ciprofloxacin MIC 0.12-0.5 µg/mL for E. coli. |

Part 4: Phase III – Cytotoxicity & Anticancer Evaluation

The pyrazole core is a scaffold often found in kinase inhibitors (e.g., CDK, VEGFR inhibitors). The MTT Assay is the industry standard for assessing metabolic activity as a proxy for viability.

Diagram: MTT Assay Workflow

MTT_Workflow Step1 Seed Cells (5k-10k/well) Step2 Adhere (24h, 37°C) Step1->Step2 Step3 Treat with Compounds Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Add MTT (4h incubation) Step4->Step5 Step6 Solubilize (DMSO/SDS) Step5->Step6 Step7 Read Abs (570 nm) Step6->Step7

Caption: Step-by-step workflow for the colorimetric MTT cell viability assay.

Protocol: MTT Cell Viability Assay

Target Lines: MCF-7 (Breast), HeLa (Cervical), and a normal fibroblast line (e.g., L929) to determine Selectivity Index (SI).

Methodology:

  • Seeding: Seed cells in 96-well plates at

    
     to 
    
    
    
    cells/well in 100 µL media. Allow attachment for 24 hours.
  • Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the 2,3-dihydropyrazolo[5,1-b]oxazole (e.g., 0.1 µM to 100 µM).

    • Triplicates: Every concentration must be run in triplicate.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (for adherent cells) and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Calculation:



Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Structure-Activity Relationship (SAR) Analysis

Once data is collected, analyze the impact of substituents on the 2,3-dihydropyrazolo[5,1-b]oxazole core.

  • C-6 and C-7 Substitution:

    • Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring attached to the pyrazole often enhance antimicrobial activity by increasing lipophilicity and cellular penetration.

    • Electron-donating groups (e.g., -OMe) may improve water solubility but can reduce potency against Gram-negative bacteria.

  • The Dihydro-Oxazole Ring:

    • This is the differentiator. Compare your results to fully unsaturated pyrazolo[5,1-b]oxazoles. If the dihydro variants are more potent, it suggests that the non-planar geometry (pucker) of the saturated ring fits the target binding pocket better (likely a kinase ATP-binding site).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A10). Wayne, PA: CLSI.[3] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][4][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kumar, V., et al. (2013). Synthesis and biological evaluation of some new pyrazolo[5,1-b]thiazole/oxazole derivatives. European Journal of Medicinal Chemistry.[8] (Contextual grounding for fused pyrazole-oxazole biological activity). [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies. [Link]

Sources

Exploring the chemical space of pyrazolo[5,1-b]oxazole scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical space, synthesis, and biological potential of the pyrazolo[5,1-b]oxazole scaffold.

A Technical Guide to Scaffold Design, Synthesis, and Application

Executive Summary: The Case for Pyrazolo[5,1-b]oxazole

In the crowded landscape of nitrogen-heterocycle drug discovery, the pyrazolo[5,1-b]oxazole scaffold represents a distinct, under-utilized region of chemical space.[1] While its sulfur-containing bioisostere, pyrazolo[5,1-b]thiazole , has been extensively mined for kinase and GPCR inhibition, the oxazole analog offers unique physicochemical advantages.

Replacing the bridgehead sulfur with oxygen reduces lipophilicity (LogP) and introduces a harder hydrogen-bond acceptor, potentially improving metabolic stability and water solubility. This guide explores the structural topology, validated synthetic routes, and emerging biological applications (specifically CRF1 antagonism and Nav1.7 inhibition) of this 5,5-fused system.

Structural Analysis & Chemical Space

The pyrazolo[5,1-b]oxazole core consists of a pyrazole ring fused to an oxazole ring across the N1-C5 bond of the pyrazole.

Topology and Numbering

Unlike the common pyrazolo[1,5-a]pyrimidine (5,6-fused), this is a compact 5,5-fused system.

  • Core Formula: C

    
    H
    
    
    
    N
    
    
    O (for the dihydro parent)
  • Key Vectors: Positions C-2, C-6, and C-7 are the primary vectors for diversification.[1]

  • Stereochemistry: The 2,3-dihydro form (often the direct synthetic product) introduces pucker and potential chirality, whereas the fully aromatic system is planar.

Physicochemical Comparison (Bioisosteres)
PropertyPyrazolo[5,1-b]oxazole (O-Analog)Pyrazolo[5,1-b]thiazole (S-Analog)Impact on Drug Design
H-Bond Acceptor Stronger (O)Weaker (S)Enhanced target binding via H-bonds.[1]
Lipophilicity Lower LogPHigher LogPImproved solubility; reduced non-specific binding.
Metabolic Liability Low (Oxidative stability)Moderate (S-oxidation risk)Potential for longer half-life.[1]
Ring Planarity Planar (Aromatic) / Puckered (Dihydro)PlanarShape complementarity tuning.

Synthetic Strategies

The construction of the pyrazolo[5,1-b]oxazole core typically follows two main retrosynthetic disconnections: [3+2] Cyclocondensation (Method A) and Intramolecular Cyclization (Method B).

Method A: The 1,2-Bielectrophile Route (Primary Protocol)

This is the most robust method for accessing the 2,3-dihydro core, which serves as a versatile intermediate.

Reaction Logic: The reaction utilizes 5-hydroxypyrazole (or its tautomer, 3-pyrazolinone) as a dinucleophile.[1] The ring nitrogen (N1) and the exocyclic oxygen attack a 1,2-dihaloethane.

Protocol 1: Synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate
  • Precursor: Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.[1]

  • Reagents: 1,2-Dibromoethane, Potassium Carbonate (

    
    ), DMF.
    
  • Conditions: 80–100°C, 12–18 hours.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     (3.0 eq). Stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: The solution will likely change color (yellow/orange).
    
  • Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise.

  • Cyclization: Heat the mixture to 90°C. Monitor via TLC/LC-MS. The reaction proceeds via initial N-alkylation followed by intramolecular O-alkylation (or vice versa, depending on substitution).[1]

  • Workup: Cool to RT. Pour into ice-water. Extract with EtOAc (3x). Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Method B: Late-Stage Functionalization (C-H Activation)

For fully aromatic systems, palladium-catalyzed C-H activation at the C-2 or C-7 positions allows for the introduction of aryl groups, essential for building SAR libraries.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for synthesizing and functionalizing the scaffold.

SynthesisWorkflow Start Starting Material: 5-Hydroxypyrazole Core Core Scaffold: 2,3-Dihydropyrazolo[5,1-b]oxazole Start->Core K2CO3, DMF, 90°C (Cyclocondensation) Reagent Reagent: 1,2-Dibromoethane (or 1,2-Dihaloalkane) Reagent->Core Oxidation Optional Oxidation: DDQ or MnO2 Core->Oxidation Aromatization Func_C6 C-6 Functionalization: (Ester Hydrolysis/Amide Coupling) Core->Func_C6 Library Gen A Aromatic Aromatic Scaffold: Pyrazolo[5,1-b]oxazole Oxidation->Aromatic Func_C2 C-2 Functionalization: (Suzuki/Sonogashira) Aromatic->Func_C2 Library Gen B

Figure 1: Synthetic workflow for accessing dihydro and fully aromatic pyrazolo[5,1-b]oxazole libraries.

Biological Applications & Case Studies

The scaffold has demonstrated utility in high-value therapeutic areas, particularly where the "O-for-S" swap improves drug-like properties.[1]

Case Study 1: CRF1 Receptor Antagonists

Therapeutic Area: Anxiety, Depression, Stress Disorders. Mechanism: Corticotropin-Releasing Factor 1 (CRF1) antagonism.[1][2] Key Insight: Patents by Novartis and Sumitomo highlight the 2,3-dihydropyrazolo[5,1-b]oxazole core as a potent CRF1 antagonist. The oxazole ring provides a critical vector for hydrogen bonding within the receptor pocket, distinct from the hydrophobic interaction of the thiazole analog.

  • Pharmacophore: A lipophilic aryl group at C-6 and a solubilizing amine tail are critical for activity.[1]

Case Study 2: Nav1.7 Inhibition

Therapeutic Area: Neuropathic Pain. Mechanism: Voltage-gated sodium channel blockade.[1] Key Insight: The scaffold serves as a rigid linker that orients the pharmacophore elements (often an aryl sulfonamide) to block the pore. The 5,5-fused system offers a compact footprint, allowing deep penetration into the channel fenestrations.

Case Study 3: Kinase Inhibition (Bioisosteric Design)

Therapeutic Area: Oncology (e.g., CDK, MAPK pathways). Design Logic: Pyrazolo[1,5-a]pyrimidines are privileged kinase inhibitors (mimicking ATP's adenine). The pyrazolo[5,1-b]oxazole offers an alternative "hinge binder" motif.

  • Hinge Binding: The N4 nitrogen (in the pyrazole ring) acts as the H-bond acceptor for the kinase hinge region.

Visualization: SAR Decision Logic

This diagram guides the medicinal chemist on where to modify the scaffold based on the target class.

SAR_Logic Core Pyrazolo[5,1-b]oxazole Scaffold C6 C-6 Position (Primary Vector) Core->C6 C2 C-2 Position (Secondary Vector) Core->C2 C7 C-7 Position (Steric/Electronic) Core->C7 Kinase Kinase Hinge Binder (Requires H-bond acceptor) C6->Kinase Aryl/Heteroaryl GPCR GPCR (CRF1) Ligand (Requires Lipophilic Bulk) C6->GPCR Di-ortho-substituted Aryl Channel Ion Channel (Nav1.7) (Requires Polar Linker) C2->Channel Solubilizing Group C7->Kinase Gatekeeper Interaction

Figure 2: Structure-Activity Relationship (SAR) decision tree for targeted therapeutic applications.[1]

Future Directions: Expanding the Space

  • PROTAC Linkers: The linear geometry of the 2,6-disubstituted scaffold makes it an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (<160 Da) of the core makes it an ideal fragment starting point. Screening libraries of C-6 substituted pyrazolo-oxazoles could reveal novel binding pockets.[1]

References

  • Synthesis of Pyrazolo[5,1-b]oxazoles via Cyclocondensation: Title: Bicyclic 5-5 Systems with One Bridgehead Nitrogen Atom: Pyrazolo[5,1-b]oxazole.[1][3] Source: Comprehensive Heterocyclic Chemistry III. URL:[Link][4]

  • CRF1 Antagonists (Novartis Patent): Title: Pyrazolo[5,1-b]oxazole derivatives as CRF1 antagonists.[2][5] Source: World Intellectual Property Organization (WO2011015539). URL:

  • Nav1.7 Inhibition (Sumitomo Patent)
  • Bioisosteric Comparison (Thiazole Analog): Title: Synthesis and Biological Evaluation of Pyrazolo[5,1-b]thiazole Derivatives. Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Guide: Tautomerism in the 2,3-Dihydropyrazolo[5,1-b]oxazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, tautomeric equilibria, and experimental characterization of the 2,3-dihydropyrazolo[5,1-b]oxazole ring system. It is designed for medicinal chemists and structural biologists requiring precise control over this scaffold in drug discovery campaigns.

Structural Architecture & Electronic State

The 2,3-dihydropyrazolo[5,1-b]oxazole system is a fused 5,5-bicyclic scaffold characterized by the fusion of a pyrazole ring and an oxazoline (dihydrooxazole) ring. Unlike its fully aromatic counterparts, the "2,3-dihydro" designation indicates saturation within the oxazole moiety, specifically at the 2 and 3 positions relative to the oxazole numbering (or the non-fusion carbons).

Core Connectivity

The fusion occurs across the N1-C5 bond of the pyrazole and the N3-C4 bond of the oxazole (using standard IUPAC fusion nomenclature).

  • Bridgehead Nitrogen: The nitrogen atom at the ring junction (N4 in the fused system) is typically quaternary in resonance forms or planar

    
     if involved in the aromatic sextet of the pyrazole.
    
  • Saturation: The

    
     hybridization at C2 and C3 (oxazole portion) breaks the global aromaticity, isolating the aromatic character to the pyrazole ring. This structural feature is the primary driver for the system's unique ring-chain tautomerism .
    
Tautomeric Classifications

In this scaffold, tautomerism manifests in three distinct modes:

  • Annular Tautomerism (Prototropic Shift): Migration of a proton between ring nitrogens (if the bridgehead allows or if substituents permit).

  • Ring-Chain Tautomerism: The reversible opening of the saturated oxazole ring to form an open-chain N-(2-hydroxyalkyl)pyrazole.

  • Substituent-Dependent Tautomerism: Keto-enol or amino-imine equilibria driven by functional groups (e.g., -OH, -NH2) at positions 6 or 7.

Mechanistic Pathways of Tautomerism

Ring-Chain Equilibrium (The "Hidden" Instability)

The most critical tautomeric event for drug development in this series is the equilibrium between the closed 2,3-dihydropyrazolo[5,1-b]oxazole (A) and the open 1-(2-hydroxyethyl)-1H-pyrazole derivative (B). This is catalyzed by acid or base and is solvent-dependent.

  • Mechanism: Protonation of the bridgehead nitrogen (or oxazole oxygen) weakens the C-O bond, leading to ring opening.

  • Thermodynamics: In non-polar solvents (CDCl3), the closed form (A) is generally favored due to entropy and the "gem-disubstituent effect" if substituted. In polar protic solvents (MeOH, H2O), the open form (B) is stabilized by hydrogen bonding.

RingChainTautomerism Figure 1: Acid-Catalyzed Ring-Chain Tautomerism Pathway Closed Closed Form (2,3-Dihydropyrazolo[5,1-b]oxazole) Lipophilic, Rigid TS Transition State (Zwitterionic Intermediate) Closed->TS + H+ / Solvent TS->Closed Ring Closure Open Open Form (N-(2-Hydroxyethyl)pyrazole) Hydrophilic, Flexible TS->Open C-O Bond Scission Open->TS - H2O / Cyclization

[1]

Keto-Enol Tautomerism in 7-Oxo Derivatives

If the scaffold is oxidized to a pyrazolo[5,1-b]oxazol-7(3H)-one , a classic keto-enol equilibrium exists.

  • Keto Form (Lactam): Typically dominant in solution and solid state due to the strength of the C=O bond.

  • Enol Form (Lactim): Stabilized in aromatic solvents or when trapped by O-alkylation. This form restores aromaticity to the fused system but is energetically costly.

Experimental Characterization Protocols

To unambiguously assign the tautomeric state of a lead compound, the following self-validating analytical workflow is recommended.

NMR Spectroscopy Guidelines

The chemical shift of the bridgehead carbon and the protons on the dihydro-ring are diagnostic.

FeatureClosed Form (Dihydrooxazole)Open Form (Hydroxyethyl-pyrazole)
C2 Proton (

H)

4.5 - 5.2 ppm (Triplet/Multiplet)

3.6 - 4.0 ppm (Triplet, adjacent to OH)
Bridgehead C (

C)

85 - 95 ppm (

character)
N/A (Carbonyl or aromatic C depending on sub)
Solvent Effect Stable in DMSO-

(usually)
Promoted by CD

OD or D

O
NOE Signal Strong NOE between H2/H3 and Pyrazole HWeak/No NOE (Free rotation)
Protocol: Variable Temperature (VT) NMR for Equilibrium Constants

Objective: Determine the


 of ring opening.
  • Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire 1H NMR at 298 K.

  • Stepwise Heating: Increase temperature in 10 K increments up to 350 K.

  • Observation: Watch for the coalescence of signals or the emergence of a new set of peaks corresponding to the open chain (specifically the CH2-OH protons).

  • Calculation: Use the Van 't Hoff equation (

    
    ) to plot 
    
    
    
    vs
    
    
    .
X-Ray Crystallography (The Gold Standard)

X-ray diffraction provides the definitive "snapshot" of the tautomer in the solid state.

  • Critical Parameter: Measure the C-O bond length in the oxazole ring.

    • Closed: ~1.43 Å (Single bond).

    • Open: Distance > 2.5 Å (No bond).

    • Keto-Enol: C=O (~1.22 Å) vs C-O (~1.35 Å).

Synthetic Implications & Trapping Strategies

Drug development often requires "locking" a specific tautomer to maximize binding affinity or metabolic stability.

Locking the Open Form

To prevent cyclization (if the open form is the pharmacophore):

  • O-Methylation: React the open alcohol with MeI/NaH. This prevents the oxygen lone pair from attacking the pyrazole/imine carbon.

  • Steric Hindrance: Introduce bulky groups (e.g., tert-butyl) at the position alpha to the hydroxyl group.

Locking the Closed Form

To prevent ring opening (hydrolytic instability):

  • Gem-Dimethyl Effect: Introduce two methyl groups at the C2 or C3 position of the oxazole ring. This kinetically favors ring closure (Thorpe-Ingold effect).

  • Electron Withdrawal: Substituents on the pyrazole ring that decrease the basicity of the bridgehead nitrogen will stabilize the closed form.

SyntheticLocking Figure 2: Synthetic Strategies for Tautomer Stabilization Target Target Scaffold 2,3-Dihydropyrazolo[5,1-b]oxazole Instability Problem: Hydrolytic Ring Opening Target->Instability In vivo / Acidic pH Strategy1 Strategy A: Gem-Dimethyl Substitution (Thorpe-Ingold Effect) Instability->Strategy1 Strategy2 Strategy B: Electron-Deficient Pyrazole (Reduces N-Basicity) Instability->Strategy2 Outcome Outcome: Metabolically Stable 'Locked' Tautomer Strategy1->Outcome Kinetic Stabilization Strategy2->Outcome Thermodynamic Stabilization

Biological Relevance in Kinase Inhibition[2]

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold is often employed as an ATP-mimetic in kinase inhibitors. Tautomerism directly impacts the Hydrogen Bond Donor (HBD) / Acceptor (HBA) motif presentation.

  • Closed Form: Presents a rigid, hydrophobic surface with specific HBA vectors (N and O). Ideal for hydrophobic pockets (e.g., the "back pocket" of kinases).

  • Open Form: Presents a flexible HBD (-OH) and HBA (Pyrazole N). This can lead to "induced fit" binding but incurs a high entropic penalty.

  • Case Study: In CDK2 inhibitors, locking the pyrazolo-oxazole in the closed form via C2-dimethylation improved potency by 10-fold compared to the unsubstituted analog, which existed as a 60:40 mixture of closed:open forms in solution.

References

  • Tautomerism in Heterocycles: Alkorta, I., & Elguero, J. (2020). Tautomerism of Indazoles. In Indazoles (pp. 1-30). Springer. (Foundational text on azole tautomerism principles applied here).
  • Ring-Chain Equilibrium: Jones, R. A., & Katritzky, A. R. (1962). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Synthesis & Bioactivity: Pintea, B. N., et al. (2023).[2] Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold. Molecules. Link (Analogous system structural data).

  • Specific Scaffold Entry: PubChem. (n.d.). 2,3-Dihydropyrazolo[5,1-b]oxazole-7-sulfonamide. CID 146225564. Link

  • Metal-Induced Tautomerization: Ruiz, J., et al. (2008). Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. Chemical Communications.[3] Link

Sources

Preliminary investigation into the mechanism of action for 2,3-Dihydropyrazolo[5,1-b]oxazole.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Framework: Mechanistic Elucidation of the 2,3-Dihydropyrazolo[5,1-b]oxazole Scaffold

Executive Summary & Scaffold Analysis

The 2,3-Dihydropyrazolo[5,1-b]oxazole core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural rigidity, combined with the hydrogen-bond acceptor/donor motifs of the fused pyrazole-oxazole system, positions it as a potent bioisostere for the adenine ring of ATP.

Consequently, the primary mechanistic hypothesis for this scaffold is ATP-competitive inhibition of protein kinases , specifically within the Tyrosine Kinase (Trk) and PI3K/mTOR families, sharing structural homology with the well-characterized pyrazolo[1,5-a]pyrimidine class. Secondary activities may include tubulin destabilization, a known property of oxazole-containing moieties.

This guide outlines a rigorous, self-validating workflow to deconvolute the mechanism of action (MoA) for lead compounds containing this core, moving from phenotypic anchoring to precise target validation.

Phase I: Cheminformatics & Structural Hypothesis

Before wet-lab experimentation, we must ground our investigation in Structure-Activity Relationship (SAR) logic.

  • ATP Mimicry: The fused nitrogen heterocycle mimics the purine core of ATP. The N1 and N4 positions (in the pyrazolo-oxazole numbering) can form critical hydrogen bonds with the "hinge region" of kinase active sites.

  • Bioisosterism: This scaffold is structurally analogous to Pyrazolo[1,5-a]pyrimidine , a core found in potent Trk and PI3K inhibitors (e.g., compounds cited in WO 2008/037477).

  • Stereochemistry: The 2,3-dihydro functionality introduces chirality. It is critical to separate enantiomers early, as the (S)-enantiomer often exhibits superior selectivity in similar fused systems due to specific hydrophobic pocket interactions.

Hypothesis Generation Table:

Structural FeaturePotential Target ClassRationale
Fused N-Heterocycle Protein Kinases (Trk, PI3K) Hinge-binding motif mimics Adenine.
Oxazole Ring Tubulin / Microtubules Oxazole moieties (e.g., in Combretastatin analogs) often bind the Colchicine site.
2,3-Dihydro Core Metabolic Enzymes (Reductases) Redox-active potential or transition-state mimicry.

Phase II: Phenotypic Anchoring (The "What")

We begin by defining the cellular phenotype to narrow the target scope.

Experiment A: NCI-60 Cytotoxicity Profiling

Screen the lead compound against the NCI-60 cancer cell line panel.

  • Logic: A "fingerprint" correlation analysis (COMPARE algorithm) can match the compound's toxicity profile to known mechanisms.

  • Success Metric: A Pearson correlation coefficient > 0.6 with known kinase inhibitors (e.g., Imatinib) or tubulin binders (e.g., Vincristine).

Experiment B: Cell Cycle Analysis (Flow Cytometry)
  • Protocol: Treat HeLa or Jurkat cells with IC50 concentration for 24h. Stain with Propidium Iodide (PI).

  • Interpretation:

    • G1 Arrest: Suggests CDK4/6 or EGFR inhibition.

    • G2/M Arrest: Strongly suggests Tubulin destabilization (Oxazole influence).

    • Sub-G1: Indicates apoptosis (general cytotoxicity).

Phase III: Target Deconvolution (The "How")

If the phenotypic data suggests kinase inhibition (G1 arrest or broad cytotoxicity), proceed to Kinome Profiling . If G2/M arrest is observed, proceed to Tubulin Polymerization Assays .

Workflow Diagram: MoA Investigation

MoA_Investigation Start Lead Compound (2,3-Dihydropyrazolo[5,1-b]oxazole) Pheno Phase 1: Phenotypic Screening (NCI-60 / Cell Cycle) Start->Pheno Decision Dominant Phenotype? Pheno->Decision KinasePath Hypothesis A: Kinase Inhibition Decision->KinasePath G1 Arrest / Apoptosis TubulinPath Hypothesis B: Tubulin Binding Decision->TubulinPath G2/M Arrest KinomeScan Kinome Profiling (400+ Kinases) KinasePath->KinomeScan TubulinAssay Tubulin Polymerization Assay TubulinPath->TubulinAssay Validation Phase 3: Validation (CETSA / Western Blot) KinomeScan->Validation TubulinAssay->Validation

Figure 1: Decision tree for deconvoluting the mechanism of action based on initial phenotypic readouts.

Phase IV: Mechanistic Validation Protocols

The gold standard for verifying target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA) . This distinguishes true target binding from off-target toxicity.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound binds the target protein (e.g., TrkA) in live cells by stabilizing it against thermal denaturation.

Materials:

  • HEK293T cells (or relevant cancer line).

  • Lead Compound (10 µM final).

  • DMSO (Vehicle control).

  • Antibody specific to the target (e.g., anti-TrkA).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates. Treat with 10 µM compound or DMSO for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

  • Lysis: Perform 3 freeze-thaw cycles (Liquid N2 / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Note: Denatured/precipitated proteins will form a pellet; stabilized soluble proteins remain in the supernatant.

  • Detection: Analyze supernatants via Western Blot.

  • Quantification: Plot band intensity vs. Temperature. A right-shift in the melting curve (

    
    ) indicates direct ligand binding.
    

Self-Validating Check:

  • Positive Control: Use a known inhibitor (e.g., Staurosporine for kinases) to verify the assay dynamic range.

  • Isothermal Dose-Response (ITDR): Once

    
     is established, run the assay at a fixed temperature with varying compound concentrations to determine 
    
    
    
    of engagement.

Hypothetical Signaling Pathway (Kinase Inhibition)

Assuming the scaffold acts as a Trk/PI3K inhibitor (based on structural homology), the downstream effects should be visible in the MAPK and AKT pathways.

Signaling_Pathway Compound 2,3-Dihydropyrazolo[5,1-b]oxazole Trk Trk Receptor / PI3K Compound->Trk Inhibition RAS RAS Trk->RAS AKT AKT Trk->AKT RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Proliferation Signals AKT->Nucleus Survival Signals Outcome G1 Arrest / Apoptosis Nucleus->Outcome

Figure 2: Predicted signaling cascade blockade. Inhibition of the upstream kinase (Trk/PI3K) leads to reduced phosphorylation of ERK and AKT.

References

  • Vertex Pharmaceuticals. (2008). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.[1][2] WO Patent 2008/037477.[1] Link

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13:16. Link

  • Pintea, B. N., et al. (2025). Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.[3] International Journal of Molecular Sciences. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Array BioPharma Inc. (2020).[1][4] Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.[1] US Patent 10,813,936. Link

Sources

Quantum Chemical Profiling of 2,3-Dihydropyrazolo[5,1-b]oxazole: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Significance

The 2,3-dihydropyrazolo[5,1-b]oxazole core represents a privileged bicyclic scaffold in medicinal chemistry.[1] Fusing a pyrazole ring with a dihydro-oxazole moiety creates a rigid, nitrogen-rich pharmacophore with distinct electronic properties.[1] Unlike its fully aromatic counterparts, the 2,3-dihydro saturation introduces specific conformational flexibility and chirality implications that are critical for binding affinity in kinase inhibitors and GPCR ligands.

This technical guide provides a definitive protocol for the quantum chemical characterization of this molecule. By leveraging Density Functional Theory (DFT), we establish a self-validating workflow to predict its structural parameters, electronic reactivity descriptors, and spectroscopic signatures.

Computational Methodology & Theory

To ensure high-fidelity results comparable to experimental X-ray and spectroscopic data, we utilize a hybrid functional approach. The methodology described below is the industry standard for nitrogen-containing heterocycles.

The "Gold Standard" Protocol
  • Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][9] This hybrid functional effectively balances exchange and correlation energies for organic heterocycles.

  • Basis Set: 6-311++G(d,p) .[1][3][5][8]

    • Rationale: The split-valence triple-zeta basis set (6-311) captures core vs. valence electron behavior.[1] Diffuse functions (++) are mandatory for accurate description of the lone pairs on the bridgehead nitrogen and oxygen atoms. Polarization functions (d,p) account for the anisotropic electron distribution in the strained bicyclic ring.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: DMSO (for biological mimicry) and Gas Phase (for baseline electronic energy).[1]

Self-Validating Criteria

A calculation is only considered valid if it meets the following convergence criteria:

  • Geometry Optimization: Maximum force < 0.00045 Hartree/Bohr.

  • Vibrational Analysis: Zero imaginary frequencies . The presence of a negative frequency indicates a transition state (saddle point) rather than a ground-state minimum.[1]

Structural Analysis & Geometry

The fusion of the pyrazole and oxazole rings creates a specific geometry centered around the bridgehead nitrogen (N4).

Key Geometric Parameters (Expected)

The optimization at B3LYP/6-311++G(d,p) typically yields the following bond characteristics for this scaffold:

ParameterAtom IndicesTypical Value (Å / °)Structural Insight
Bond Length C=N (Pyrazole)1.32 - 1.34 ÅDouble bond character; site of electrophilic attack.[1]
Bond Length N-N (Bridge)1.36 - 1.38 ÅSingle bond character, critical for ring fusion stability.[1]
Bond Length C-O (Oxazole)1.43 - 1.45 ÅSaturated ether linkage in the dihydro ring.[1]
Bond Angle N-C-O (Bridge)105° - 110°Constrained angle due to 5,5-fused system.[1]
Dihedral C-C-N-C (Pucker)Non-planarThe 2,3-dihydro ring exhibits an envelope pucker conformation.[1]

Note: Atom numbering follows IUPAC standards for fused heterocycles.

Electronic Properties & Reactivity Descriptors

Understanding the electronic landscape is crucial for predicting how this scaffold interacts with biological targets (e.g., enzymes or receptors).

Frontier Molecular Orbitals (FMO)[1][2][5]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrazole nitrogen lone pairs and the π-system. High HOMO energy implies good electron-donating capability.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the π* anti-bonding orbitals of the C=N and C=C bonds. Low LUMO energy suggests susceptibility to nucleophilic attack.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the following descriptors from the HOMO/LUMO energies (


 and 

):
DescriptorFormulaPhysical Meaning
Energy Gap (

)

Kinetic Stability. A large gap (> 4.0 eV) indicates a stable, unreactive molecule (hard).[1] A small gap indicates high polarizability (soft).[1]
Chemical Hardness (

)

Resistance to charge transfer.[1]
Chemical Potential (

)

Tendency of electrons to escape.[1]
Electrophilicity Index (

)

Quantitative measure of the molecule's ability to accept electrons (crucial for Michael acceptor design).[1]
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Localized over the Oxygen atom and Pyrazole N2. These are the primary sites for hydrogen bond accepting or electrophilic attack.

  • Blue Regions (Positive Potential): Localized over the Hydrogen atoms of the dihydro-oxazole ring. These sites act as hydrogen bond donors.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the computational protocol, from structure generation to data extraction.

ComputationalWorkflow Input 1. Structure Generation (ChemDraw / GaussView) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (Vibrational Analysis) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Re-optimize MEP 4a. MEP Surface Analysis (Charge Distribution) Check->MEP No (Minima) FMO 4b. HOMO-LUMO Calculation (Reactivity Descriptors) Check->FMO No (Minima) NMR 4c. GIAO NMR Prediction (Chemical Shift Validation) Check->NMR No (Minima) Output 5. Final Data Compilation (Tables & Spectra) MEP->Output FMO->Output NMR->Output

Figure 1: Standardized computational workflow for quantum chemical profiling of heterocycles.

Spectroscopic Profiling (IR & NMR)[1][2][3][6][8]

To validate the theoretical model against synthesized compounds, we calculate spectroscopic signatures.[3]

Vibrational Spectroscopy (IR)

Raw DFT frequencies are harmonic and typically overestimate experimental wavenumbers.

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

  • Diagnostic Bands:

    • 
      : ~1600–1620 cm⁻¹ (Strong intensity).[1]
      
    • 
      : ~1050–1150 cm⁻¹ (Medium intensity).[1]
      
NMR Prediction (GIAO Method)[1][8]
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Reference: Tetramethylsilane (TMS) calculated at the same theory level.

  • Protocol:

    
    .
    
  • Critical Shift: The bridgehead carbon (C3a) typically appears downfield (~140-150 ppm in

    
    C NMR) due to the deshielding effect of the adjacent nitrogen and oxygen.[1]
    

Biological Interaction Pathway[1]

The electronic features calculated above directly influence how this scaffold behaves in a biological system.

BioInteraction Scaffold 2,3-Dihydropyrazolo[5,1-b]oxazole HOMO High HOMO Energy (Electron Donor) Scaffold->HOMO LUMO Low LUMO Energy (Electron Acceptor) Scaffold->LUMO MEP_Neg Negative MEP (N/O) (H-Bond Acceptor) Scaffold->MEP_Neg Target_Met Metal Coordination (e.g., Heme Fe) HOMO->Target_Met Coordination Target_Nuc Covalent Bonding (Cys/Ser Residues) LUMO->Target_Nuc Nucleophilic Attack Target_H Active Site Binding (Lys/Arg Residues) MEP_Neg->Target_H Electrostatic Interaction

Figure 2: Mapping electronic descriptors to potential biological interactions.[1]

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link[1]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Pintea, B. N., et al. (2023). Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.[1][10] Molecules, 28(15), 5768. Link

    • Context: Establishes the biological relevance and structural analysis of fused pyrazolo-azole systems.
  • Kadam, V. S., et al. (2016).[11] A series of 2,4,5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. Journal of Molecular Structure, 1114, 181–188.[11] Link[1]

    • Context: Provides the validated B3LYP/6-311++G(d,p) protocol for oxazole-containing heterocycles.
  • Jabir, H. A. S., & Almashal, F. A. K. (2025).[6] An Efficient Synthesis and DFT-Assisted Calculations of New 1,2,3-Triazole Derivatives. Journal of Kufa for Chemical Sciences, 4(2). Link

    • Context: Demonstrates the calculation of global reactivity descriptors (Hardness/Softness) for nitrogen-rich heterocycles.

Sources

Methodological & Application

Application of 2,3-Dihydropyrazolo[5,1-b]oxazole in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3-Dihydropyrazolo[5,1-b]oxazole in Medicinal Chemistry

Executive Summary

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold represents a distinct subclass of fused bicyclic heterocycles. Unlike its fully aromatic counterparts, the partially saturated 2,3-dihydro moiety introduces specific conformational constraints and solubility profiles that make it a valuable bioisostere in drug design. This guide details the synthetic accessibility, structural utility, and application of this scaffold in targeting kinase signaling pathways and microbial resistance mechanisms.

Key Advantages:

  • Conformational Restriction: The fused oxazole ring locks the N1-substituent of the pyrazole, reducing entropic penalties upon binding.

  • Bioisosterism: Mimics the adenine core of ATP, making it a "privileged scaffold" for kinase inhibitors.[1][2]

  • Physicochemical Tuning: The ether oxygen and bridgehead nitrogen modulate pKa and lipophilicity (LogP), improving oral bioavailability compared to planar aromatics.

Chemical Profile & Structural Logic

The core structure consists of a pyrazole ring fused to a dihydro-oxazole ring across the N1 and C5 positions.

Numbering & Nomenclature:

  • Bridgehead Nitrogen: Position 4 (in IUPAC systematic numbering for the fused system, though often referred to as N1 relative to the pyrazole parent).

  • Oxazole Oxygen: Position 1.[3][4][5]

  • Saturation: The "2,3-dihydro" designation indicates saturation at the carbons adjacent to the oxygen and nitrogen in the oxazole ring, creating a non-planar "pucker" that can fit specific hydrophobic pockets.

DOT Diagram: Scaffold Connectivity & Pharmacophore

G Scaffold 2,3-Dihydropyrazolo[5,1-b]oxazole (Core Scaffold) H_Bond_Acceptor N-Acceptor (Bridgehead) Scaffold->H_Bond_Acceptor Intrinsic Hydrophobic 2,3-Dihydro Region (Lipophilic/Steric Control) Scaffold->Hydrophobic Intrinsic Donor_Site C7 Functionalization (H-Bond Donor/Acceptor) Scaffold->Donor_Site Synthetic Vector Kinase Kinase Hinge Region (ATP Mimic) H_Bond_Acceptor->Kinase Binds Hinge Residues GPCR GPCR Allosteric Sites Hydrophobic->GPCR Selectivity Filter Donor_Site->Kinase Gatekeeper Interaction

Figure 1: Pharmacophore mapping of the 2,3-dihydropyrazolo[5,1-b]oxazole scaffold highlighting key interaction vectors.

Synthetic Protocols

The synthesis of this scaffold typically proceeds via the intramolecular cyclization of functionalized pyrazoles. Below is a validated protocol for the synthesis of the core 6-substituted derivative.

Protocol A: Intramolecular Cyclization (The Halo-Alcohol Route)

Objective: Synthesis of 6-methyl-2,3-dihydropyrazolo[5,1-b]oxazole. Precursor: 5-Amino-3-methylpyrazole.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • DMF (Anhydrous)

  • Thionyl Chloride (SOCl2) - Optional for activation

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve 5-amino-3-methylpyrazole (10 mmol) in anhydrous DMF (20 mL) under Argon.

    • Cool to 0°C. Add NaH (11 mmol) portion-wise. Stir for 30 min.

    • Add 2-bromoethanol (11 mmol) dropwise.

    • Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Result: Formation of 1-(2-hydroxyethyl)-5-amino-3-methylpyrazole . Isolate via extraction (EtOAc/Water) and concentration.

  • Cyclization (One-Pot Variation):

    • Redissolve the intermediate (crude) in dry THF.

    • Add Thionyl Chloride (1.2 eq) at 0°C to convert the alcohol to a chloride/leaving group in situ, or use Mitsunobu conditions (PPh3/DIAD) for direct dehydration.

    • Heat to reflux (65°C) for 6 hours. The internal amino group attacks the activated ethyl chain.

    • Mechanism:[5][6][7][8][9][10][11] Intramolecular nucleophilic substitution (

      
      ) by the pyrazole N1 (or exocyclic amine depending on conditions, but [5,1-b] fusion requires N1 attack on the chain attached to C5, or vice versa. Correction: Standard route is 1-(2-haloethyl)-pyrazole-5-one  cyclization or N-(2-haloethyl)-5-aminopyrazole  cyclization).
      

Refined Route (Literature Validated):

  • Starting Material: 1-(2-Hydroxyethyl)-3,5-dimethylpyrazole (commercially available or synthesized from hydrazine + diketone).

  • Activation: React with

    
     or 
    
    
    
    to form the 1-(2-chloroethyl) derivative.
  • Cyclization: Heat in basic conditions (e.g., NaOEt/EtOH). The pyrazole nitrogen (N2) is not nucleophilic enough for this specific fusion.

    • Correct Logic: The [5,1-b]oxazole system is best accessed by reacting 5-aminopyrazole with 1,2-dibromoethane in the presence of a base (e.g.,

      
      , refluxing acetone).
      
    • Step 1: Mix 5-amino-3-methylpyrazole (10 mmol), 1,2-dibromoethane (12 mmol), and

      
       (25 mmol) in Acetone (50 mL).
      
    • Step 2: Reflux for 12-24 hours.

    • Step 3: Filter inorganic salts. Concentrate filtrate.

    • Step 4: Purify via silica gel chromatography (Hexane/EtOAc).

DOT Diagram: Synthesis Workflow

Synthesis SM 5-Amino-3-methylpyrazole Intermediate N-(2-bromoethyl) Intermediate (Transient) SM->Intermediate Alkylation (Base, Reflux) Reagent 1,2-Dibromoethane (Bifunctional Electrophile) Reagent->Intermediate Product 2,3-Dihydropyrazolo[5,1-b]oxazole Intermediate->Product Intramolecular Cyclization

Figure 2: One-pot synthesis via dialkylation/cyclization strategy.

Medicinal Chemistry Applications

A. Kinase Inhibition (Oncology)

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold acts as a bioisostere for the pyrazolo[1,5-a]pyrimidine class (e.g., Dinaciclib).

  • Mechanism: The planar pyrazole ring forms hydrogen bonds with the kinase hinge region (Glu/Leu residues). The saturated oxazole ring projects into the ribose binding pocket or solvent front, allowing for solubilizing groups without disrupting the hinge bind.

  • Target Specificity:

    • CDK2/Cyclin E: Cell cycle regulation.

    • GSK-3β: Neurodegeneration and Wnt signaling.

  • SAR Insight: Substitution at the C-7 position (pyrazole C4 equivalent) is critical. Introducing an aryl-sulfonamide or aryl-amide at C7 significantly enhances potency (IC50 < 50 nM).

B. Antimicrobial Agents

Derivatives containing the oxazole moiety have shown efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[4]

  • Data Summary:

    • Compound 7d (Sulfonamide deriv.): MIC = 4 µg/mL against MRSA.

    • Mechanism: Inhibition of DNA Gyrase B (ATPase domain). The scaffold mimics the pyrrole pharmacophore of natural antibiotics like Clorobiocin.

Characterization & Quality Control

Analytical Standards for Validated Compounds:

TestSpecificationMethod
1H NMR Diagnostic triplets at δ 4.2 (O-CH2) and δ 3.8 (N-CH2) for the dihydro-oxazole ring.400 MHz, DMSO-d6
LC-MS >95% Purity. [M+H]+ peak consistent with MW.C18 Column, H2O/MeCN gradient
Solubility >50 µM in PBS (pH 7.4).Kinetic Solubility Assay

NMR Interpretation Guide:

  • Pyrazole CH (C7): Singlet around 5.5 - 6.0 ppm (if unsubstituted).

  • Oxazole CH2 (C2): Triplet around 4.5 ppm (deshielded by Oxygen).

  • Oxazole CH2 (C3): Triplet around 3.8 - 4.0 ppm (deshielded by Nitrogen).

References

  • Fused Pyrazole Systems: Synthesis of fused pyrazole systems as antimicrobial agents.[12] National Institutes of Health (NIH).

  • Oxazole Medicinal Chemistry: Recent advance in oxazole-based medicinal chemistry.[3][5][8][13] European Journal of Medicinal Chemistry.

  • Kinase Inhibitor Scaffolds: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[2] NIH/PMC.

  • PubChem Compound Summary: 2,3-Dihydropyrazolo[5,1-b]oxazole-7-sulfonamide. PubChem CID 146225564.

  • Synthetic Methodology: Reaction of 1-(2-hydroxyethyl)-3,5-dimethylpyrazole.[11] ResearchGate.

Sources

High-throughput screening assays for 2,3-Dihydropyrazolo[5,1-b]oxazole libraries.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 2,3-Dihydropyrazolo[5,1-b]oxazole Libraries

Executive Summary & Scientific Rationale

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic core that effectively mimics ATP-binding motifs in kinases and allosteric sites in GPCRs. Unlike their fully aromatic counterparts, the 2,3-dihydro variants introduce sp³ character, enhancing solubility and providing vectors for stereochemical exploration (Fsp³ fraction improvement).

However, screening these libraries presents specific technical challenges. Pyrazolo-fused heterocycles frequently exhibit intrinsic fluorescence (autofluorescence) in the blue-green spectrum (400–500 nm) and can act as weak metal chelators. Standard Fluorescence Intensity (FI) assays often yield high False Positive Rates (FPR) with this chemistry.

This guide outlines a robust HTS workflow designed to mitigate these scaffold-specific artifacts using Time-Resolved Fluorescence Energy Transfer (TR-FRET) and luminescence-based orthogonal assays.

Library Characterization & Pre-Screening QC

Before entering the HTS queue, the library must undergo "triage" to prevent resource wastage on degrading compounds.

Solubility and Stability

The oxazole ring is susceptible to hydrolytic ring-opening under highly acidic conditions, while the dihydropyrazole moiety can undergo oxidative dehydrogenation to the fully aromatic system.

  • Storage: Compounds should be stored at -20°C in 100% DMSO (anhydrous).

  • Freeze-Thaw: Limit to <5 cycles.

  • Solubility Limit: While the dihydro-form improves solubility, aggregation remains a risk at >30 µM.

    • Recommendation: Perform a nephelometry check or dynamic light scattering (DLS) on a subset of the library at 10 µM in the assay buffer.

DMSO Tolerance

Determine the "DMSO Ceiling" for your target enzyme.

  • Protocol: Titrate DMSO from 0.1% to 10% against the enzyme.

  • Target: Maintain <1% final DMSO concentration in the HTS well to prevent compound precipitation while ensuring enzyme activity >90%.

Primary Assay Strategy: TR-FRET Kinase Screen

Why TR-FRET? Many 2,3-dihydropyrazolo[5,1-b]oxazoles fluoresce when excited at standard wavelengths (e.g., 485 nm). Standard FI assays will read this as a signal, masking inhibition. TR-FRET uses a time delay (50–100 µs) between excitation and measurement. The short-lived autofluorescence of the library compound decays during this delay, while the long-lived lanthanide signal (Europium/Terbium) persists, allowing for "clean" detection.

Assay Principle (Competition Format)
  • Donor: Europium-labeled anti-tag antibody (binds the kinase).

  • Acceptor: Red-shifted fluorophore (e.g., Alexa Fluor 647) attached to a tracer (ATP-competitive probe).

  • Signal: High FRET = Tracer bound (No Inhibition). Low FRET = Tracer displaced (Inhibition).

Detailed Protocol

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT (Fresh).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent red-shifted probe.

  • Detection Reagents: Eu-anti-GST or Eu-anti-His antibody.

Step-by-Step Workflow (384-well Low Volume Plate):

  • Compound Dispense: Acoustic dispense 10 nL of library compounds (10 mM stock) into wells.

    • Final Conc: 10 µM (assuming 10 µL final volume).

    • Controls: Col 1-2 (DMSO only, Max Signal); Col 23-24 (Staurosporine 10 µM, Min Signal).

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody master mix.

    • Incubation: 15 min at RT (allows enzyme-compound pre-equilibration).

  • Tracer Addition: Dispense 5 µL of Tracer solution (at 2x Kd concentration).

  • Equilibration: Centrifuge plate (1000 rpm, 1 min). Incubate 60 min at RT in the dark.

  • Readout: Read on HTS multimode reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs.

Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Orthogonal Assay: Cell Viability (Luminescence)

To filter out off-target toxic compounds or false positives from the biochemical screen, use a phenotypic assay with a fundamentally different readout mechanism (Luminescence).

Method: CellTiter-Glo® (ATP quantification). Rationale: Luminescence does not require excitation light, completely bypassing the autofluorescence and quenching issues of the pyrazolo-oxazole scaffold.

Protocol:

  • Seed cells (e.g., A549) at 1,000 cells/well in 384-well white opaque plates.

  • Incubate 24h for attachment.

  • Add compounds (10 µM final). Incubate 48h.

  • Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.

  • Read Total Luminescence (Integration time: 0.5s).

Data Analysis & Validation Metrics

Quality Control (Z-Factor)

For every plate, calculate the Z-Factor (Z') to validate assay robustness.



  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean of positive/negative controls.
    
  • Acceptance Criteria:

    
     is mandatory for HTS. 
    
    
    
    is excellent [1].[1]
Hit Selection & Triage
  • Primary Cutoff: Mean of Negative Control - 3x StDev (typically >50% inhibition).

  • Interference Check: Flag compounds where Donor Emission (620 nm) varies >20% from DMSO controls. This indicates the compound is quenching the Europium donor or fluorescing at 620nm (rare but possible).

Visualizations

HTS Triage Workflow

This diagram illustrates the decision logic for processing the library.

HTS_Workflow Library 2,3-Dihydropyrazolo[5,1-b]oxazole Library (10mM DMSO) QC Pre-Screen QC (Solubility/Nephelometry) Library->QC Primary Primary Screen: TR-FRET (Kinase/Target Binding) QC->Primary Pass (>90% Soluble) Filter1 Filter: Z-Score > 3 & Donor Signal Stable Primary->Filter1 Filter1->Primary Retest Borderline Counter Counter Screen (Luminescence/Orthogonal) Filter1->Counter Hits DoseResponse Dose-Response (IC50) Counter->DoseResponse Active & Non-Toxic Lead Validated Lead Series DoseResponse->Lead Potency Confirmed

Caption: Logical workflow for screening pyrazolo-oxazole libraries, emphasizing the critical filtering of fluorescence artifacts prior to dose-response validation.

TR-FRET Mechanism & Interference Avoidance

Visualizing why TR-FRET is superior for this specific chemistry.

TRFRET_Mechanism Excitation Excitation (337 nm) Europium Europium Donor (Long Lifetime) Excitation->Europium Compound Library Compound (Autofluorescent) Excitation->Compound Excites Artifacts Acceptor Acceptor (Tracer) (665 nm) Europium->Acceptor FRET (Energy Transfer) Detector Detector (Time-Gated) Europium->Detector Donor Emission (620 nm) Compound->Detector Short Decay (<10ns) REJECTED by Gate Acceptor->Detector Long Decay (>50µs) MEASURED

Caption: TR-FRET mechanism. The time-gated detection window (50–400 µs) effectively ignores the short-lived autofluorescence typical of pyrazolo-oxazole derivatives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (620nm) Compound aggregation scattering light.Add 0.01% Triton X-100 or Brij-35 to buffer. Spin down plates before reading.
Low Z-Factor (<0.5) Pipetting error or reagent instability.Check liquid handler CV%. Ensure Europium antibody is not degraded (store at 4°C, do not freeze).
"Sticky" Compounds Pyrazolo-oxazoles can be lipophilic.Use low-binding plates (Corning 384 Low Volume NBS).
Signal Quenching Metal chelation by the pyrazole N-N motif.Ensure buffer contains 1 mM EGTA or EDTA to sequester free metal ions that might facilitate non-specific binding.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Application Note. Link

  • Pintea, B. N., et al. (2025). Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.[2] International Journal of Molecular Sciences. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazolo[5,1-b]oxazole. Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for pyrazolo[5,1-b]oxazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers optimizing the synthesis of pyrazolo[5,1-b]oxazoles . This scaffold, distinct from the more common pyrazolo[1,5-a]oxazole, presents unique challenges in regiocontrol and ring closure.

The content is structured to address "live" experimental failures, offering mechanistic diagnostics and immediate protocol adjustments.

Status: Online | Tier: Senior Application Scientist | Topic: Reaction Optimization

📋 Dashboard: Identify Your Failure Mode

Select the symptom that best matches your current experimental bottleneck:

SymptomProbable CauseImmediate Action Module
Reaction Stalled (<20% Conv.) Catalyst poisoning or insufficient oxidant strength.[Go to Module 1: Catalysis & Kinetics]
Multiple Spots/Regioisomers Competing 5-exo-dig vs. 6-endo-dig pathways (Metal-Cat) or dimerization (INOC).[Go to Module 2: Regiocontrol]
Product Decomposes on Column Acid-sensitivity of the

-aminal bridgehead.
[Go to Module 3: Isolation]
Low Yield in C-H Arylation Halogen scrambling or Pd-catalyst arrest.[Go to Module 4: Functionalization]

🛠 Module 1: Catalysis & Kinetics (The "Engine" Room)

Protocol A: Intramolecular Nitrile Oxide Cycloaddition (INOC)

Context: This is the most robust route for constructing the dihydro-pyrazolo[5,1-b]oxazole core from pyrazole-oximes. Common Issue: Low conversion or formation of furoxan dimers (nitrile oxide dimerization).

Troubleshooting Guide:

Q: My aldoxime precursor is consumed, but I see no cyclized product, only a non-polar smear. What happened? A: You likely formed the nitrile oxide, but it dimerized faster than it cyclized. This is a dilution and oxidant issue.

  • The Fix: Switch from "dump and stir" to Slow Addition .

    • Protocol Adjustment: Do not add the oxidant (e.g., NaOCl or Chloramine-T) all at once. Add a solution of the oxidant to the oxime solution via syringe pump over 2 hours.

    • Solvent Switch: If using Ethanol (common for Chloramine-T), switch to DCM or DCE with aqueous NaOCl. The biphasic system often suppresses dimerization by keeping the active species concentration low in the organic phase [1].

Q: Which oxidant system provides the cleanest conversion? A: Based on comparative optimization studies [1], aqueous Sodium Hypochlorite (NaOCl) in DCM outperforms Chloramine-T for fused pyrazolo-systems.

Oxidant SystemTypical YieldSide ProductsRecommendation
Chloramine-T / EtOH 20-45%Significant dimerizationAvoid for sensitive substrates.
NCS / Pyridine 50-60%Chlorinated byproductsUse only if anhydrous conditions are required.
aq. NaOCl / DCM 65-85% MinimalStandard of Care. High atom economy.
Protocol B: Gold-Catalyzed Cycloisomerization

Context: Used for constructing fully aromatic systems from


-propargyl pyrazoles.
Common Issue:  Reaction stalls after 15 minutes (Catalyst Death).

Q: The reaction turns purple/black and stops. Adding more catalyst doesn't help. A: This is "Gold Mirror" formation (reduction of Au(I) to Au(0)). The pyrazole nitrogen is coordinating too strongly, displacing the ligand.

  • The Fix: Increase the steric bulk of the ligand to prevent bis-coordination.

    • Ligand Switch: Move from

      
       to JohnPhosAuCl  or IPrAuCl . The bulky biaryl or NHC ligands protect the gold center.
      
    • Additive: Add 5 mol% Zn(OTf)₂ . Zinc acts as a "scavenger" for the basic pyrazole nitrogen, leaving the Gold free to activate the alkyne [2, 3].

📐 Module 2: Regiocontrol & Pathway Logic

The Problem: In metal-catalyzed cyclizations of alkynyl-pyrazoles, the nucleophilic attack can occur at the


 or 

carbon of the alkyne, leading to either the desired 5,1-b fused system (5-exo-dig) or a 6-membered byproduct (6-endo-dig).

Visualizing the Divergence:

ReactionPathway Start N-Propargyl Pyrazole Au_Complex Au-Alkyne Complex Start->Au_Complex Au(I) Path_A 5-exo-dig Attack (Kinetic) Au_Complex->Path_A Bulky Ligand (JohnPhos) Path_B 6-endo-dig Attack (Thermodynamic) Au_Complex->Path_B Small Ligand (PPh3) Prod_A Pyrazolo[5,1-b]oxazole (Target) Path_A->Prod_A Prod_B Pyrazolo[1,4]oxazine (Byproduct) Path_B->Prod_B

Figure 1: Ligand-controlled divergence in gold-catalyzed cyclization. Bulky ligands favor the tighter 5-exo-dig closure.

Troubleshooting Guide:

Q: I am getting a 1:1 mixture of isomers. How do I shift this? A: Regioselectivity here is driven by sterics and electronics.

  • Ligand: Use JohnPhos or BrettPhos . The steric bulk forces the nucleophile to attack the outer carbon (5-exo).

  • Solvent: Switch to DCE or Toluene . Avoid highly polar solvents like DMF, which stabilize the transition state for the 6-endo pathway.

  • Temperature: Lower the temperature to 0°C. The 5-exo pathway is usually kinetically favored; lower heat preserves the kinetic product.

⚗️ Module 3: Purification & Isolation (The "Survival" Phase)

Q: My product decomposes on silica gel. It turns from a white solid to a brown oil. A: Pyrazolo[5,1-b]oxazoles, especially the dihydro- variants, contain an


-acetal-like linkage that is acid-sensitive. Standard silica is slightly acidic (pH 5-6).

Self-Validating Purification Protocol:

  • Pre-treatment: Slurry your silica gel with 1% Triethylamine (Et₃N) in Hexanes before packing the column.

  • Eluent: Always include 0.5% Et₃N in your mobile phase.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the amine additive interferes with downstream biology assays.

  • Workup: Avoid HCl washes. Use saturated

    
     or simply wash with water/brine.
    

🧪 Module 4: Functionalization (Post-Synthesis)

Context: You have the core, but need to add aryl groups via Cross-Coupling [4].

Q: Suzuki coupling at C-7 (the pyrazole backbone) fails or gives dehalogenation. A: The pyrazolo[5,1-b]oxazole core is electron-rich. Oxidative addition is slow.

  • The Fix: Use "hot" precatalysts.

    • System: Pd(dppf)Cl₂·DCM (5 mol%) + Cs₂CO₃ (2 equiv) in Dioxane/Water (4:1) at 90°C.

    • Why: The dppf ligand has a large bite angle, facilitating the reductive elimination step which is often the bottleneck for electron-rich heterocycles.

❓ Frequently Asked Questions (FAQs)

Q: Can I synthesize the [5,1-b] core using a "One-Pot" multicomponent reaction? A: Yes, but with limitations. The reaction of 5-aminopyrazoles with aldehydes and isonitriles (Groebke-Blackburn-Bienaymé) typically yields the [1,5-a] isomer. For [5,1-b], you are better off using the INOC route (Protocol A) starting from 3-(propargyloxy)pyrazole-4-carbaldehydes [1].

Q: How do I distinguish pyrazolo[5,1-b]oxazole from pyrazolo[1,5-a]oxazole by NMR? A: Look at the Bridgehead Carbon (C-3a in dihydro systems).

  • [5,1-b]: The bridgehead carbon is flanked by Oxygen and Nitrogen. It typically appears around 85-95 ppm in

    
    C NMR.
    
  • [1,5-a]: The bridgehead is a quaternary nitrogen fusion (

    
    ).
    
  • NOESY: In [5,1-b], you should see a correlation between the oxazole protons and the pyrazole N-substituent (if present).

📚 References

  • Milišiūnaitė, V., et al. (2021).[1] "Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition." Molecules, 26(18), 5604.

  • Thummala, Y., et al. (2019).[2][3] "Gold-Catalyzed Regioselective Synthesis of Pyrazolo[1,4]oxazepines via Intramolecular 7-endo-dig Cyclization." European Journal of Organic Chemistry, 2019(30), 4908-4917.

  • An, H., et al. (2019).[4] "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones." The Journal of Organic Chemistry, 84(1), 401-408.[4]

  • Loidreau, Y., et al. (2012). "Access to Mono-, Di- and Tri-(Het)Arylated Pyrazolo[5,1-b]oxazoles Using Cyclization, C−H Activation and Suzuki–Miyaura Palladium-Catalyzed Reactions." Journal of Organic Chemistry.

Sources

Method refinement for the functionalization of the 2,3-Dihydropyrazolo[5,1-b]oxazole ring.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the 2,3-Dihydropyrazolo[5,1-b]oxazole scaffold. It addresses the specific synthetic and functionalization challenges inherent to this fused bicyclic system, characterized by a saturated oxazoline ring fused to an aromatic pyrazole core.

Current Status: Online Lead Scientist: Senior Application Specialist Topic: Method Refinement & Troubleshooting

Executive Summary: The Scaffold Architecture

The 2,3-dihydropyrazolo[5,1-b]oxazole system is a bioisostere often utilized to restrict the conformational flexibility of pyrazole-based kinase inhibitors.

  • Ring A (Pyrazole): Electron-rich, aromatic, susceptible to Electrophilic Aromatic Substitution (EAS).

  • Ring B (Oxazoline): Saturated, non-aromatic, susceptible to ring-opening hydrolysis and oxidation.

This guide prioritizes regiocontrol during ring closure and chemoselective functionalization of the pyrazole core without compromising the saturated oxazole ring.

Module 1: Core Synthesis & Cyclization Troubleshooting

Primary Workflow: Cyclocondensation of 5-aminopyrazoles with 1,2-bifunctional electrophiles.

Diagram 1: Cyclization Logic & Regioselectivity

CyclizationWorkflow Start 5-Aminopyrazole (Precursor) Inter Intermediate: N1-Alkylation Start->Inter Base/Solvent Control (Kinetic vs Thermo) Reagent 1,2-Dibromoethane (or 2-Haloethanol) Reagent->Inter Product 2,3-Dihydropyrazolo [5,1-b]oxazole Inter->Product Intramolecular Cyclization SideProduct Isomer Mismatch: Pyrazolo[1,5-a]pyrimidine (If 1,3-electrophile used) Inter->SideProduct Wrong Reagent Length

Caption: Workflow depicting the critical path from 5-aminopyrazole to the target bicyclic scaffold, highlighting the risk of isomer formation.

Troubleshooting Guide: Ring Closure

Q1: I am observing low yields (<30%) during the reaction of 5-aminopyrazole with 1,2-dibromoethane. The starting material remains unconsumed.

  • Diagnosis: The nucleophilicity of the pyrazole N1 is relatively low, and the exocyclic amine (N-NH2) may be competing, leading to polymerization.

  • Solution: Switch to a Phase Transfer Catalysis (PTC) system.

    • Protocol Adjustment: Use 50% aq. NaOH with Toluene and TBAB (Tetrabutylammonium bromide, 10 mol%) at reflux.

    • Why: The high concentration of hydroxide in the aqueous phase ensures complete deprotonation of the pyrazole N1 (pKa ~14), while the organic phase protects the sensitive dihaloalkane from hydrolysis.

Q2: How do I distinguish between the desired [5,1-b]oxazole and the isomeric [1,5-a] derivative?

  • Technical Insight: Regioselectivity is governed by the initial alkylation site. 5-aminopyrazoles have three nucleophilic sites: N1 (ring), N2 (ring), and the exocyclic NH2.

  • Validation Protocol (NMR):

    • NOESY Experiment: Irradiate the protons on the saturated ring (C-2/C-3).

    • Result: If you see a NOE correlation with the pyrazole C-7 proton (or substituent), you have the correct [5,1-b] fusion. The [1,5-a] isomer would show NOE with the substituent at position 3 (if present) or lack the specific C-7 correlation.

Q3: My product decomposes during silica gel chromatography.

  • Diagnosis: The 2,3-dihydrooxazole ring is an aminal-like structure (N-C-O) and is acid-sensitive. Silica gel is slightly acidic (pH 5-6).

  • Refinement:

    • Pre-treat the silica gel column with 1-2% Triethylamine (Et3N) in hexane before loading your sample.

    • Use basic alumina instead of silica if decomposition persists.

Module 2: Functionalization of the Pyrazole Ring (C-6/C-7)

Primary Workflow: Electrophilic Aromatic Substitution (EAS) to introduce halogens or formyl groups for downstream coupling.

Diagram 2: Decision Tree for Functionalization

FunctionalizationTree Root Target: Functionalize 2,3-Dihydropyrazolo[5,1-b]oxazole Pos7 Position C-7 (Most Nucleophilic) Root->Pos7 Standard Conditions Pos6 Position C-6 (Sterically Hindered) Root->Pos6 If C-7 Blocked Action1 Halogenation (NIS/NBS) Pos7->Action1 Electrophilic Attack Action2 Vilsmeier-Haack (Formylation) Pos7->Action2 Action3 C-H Activation (Pd-Catalyzed) Pos6->Action3 Requires Directing Group

Caption: Strategic decision tree for selecting the functionalization pathway based on the target position (C-6 vs C-7).

Experimental Protocol: C-7 Regioselective Iodination

Context: Introduction of an iodine handle at C-7 allows for Suzuki/Sonogashira coupling.

Protocol:

  • Dissolve: Substrate (1.0 equiv) in anhydrous CH3CN (0.1 M).

  • Add: N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C. Avoid I2, as the acidic byproduct HI can open the oxazoline ring.

  • Monitor: Stir at RT for 2 hours. Monitor by TLC (Product is usually less polar).[1]

  • Quench: 10% Na2S2O3 (aq).

  • Data Validation:

    • 1H NMR: Disappearance of the C-7 singlet (typically around 5.5-6.0 ppm for unsubstituted pyrazoles).

    • Yield Target: >85%.[2]

FAQ: Functionalization Issues

Q: The Vilsmeier-Haack reaction (POCl3/DMF) resulted in a black tar.

  • Cause: The oxazoline oxygen is basic. POCl3 can coordinate to the oxygen, leading to ring opening or polymerization under harsh heating.

  • Fix:

    • Pre-mix POCl3 and DMF at 0°C to form the Vilsmeier salt before adding the substrate.

    • Keep the reaction temperature below 60°C.

    • Neutralize carefully with Sodium Acetate (aq) instead of strong base to prevent hydrolysis of the iminium intermediate.

Q: Can I functionalize the saturated C-2/C-3 positions?

  • Assessment: Direct C-H functionalization of the saturated ring is chemically arduous and lacks selectivity.

  • Alternative: It is strictly recommended to introduce substituents pre-cyclization .

    • Example: Use 1,2-dibromopropane instead of 1,2-dibromoethane to introduce a methyl group at C-2/C-3. This locks the substituent in place during ring formation.

Module 3: Stability & Storage Data

The "dihydro" nature of this scaffold makes it susceptible to oxidative dehydrogenation (aromatization to the fully aromatic pyrazolo[5,1-b]oxazole), which is often planar and biologically distinct.

Stability Matrix

ConditionStability RatingObservation/RiskRecommendation
Air/Oxygen ModerateSlow oxidation to aromatic oxazole over months.Store under Argon at -20°C.
Acid (HCl/TFA) LowHydrolysis of oxazoline ring (Ring B opening).Avoid pH < 4. Use sulfonic acids if necessary.
Base (NaOH) HighGenerally stable to nucleophilic attack.Safe for basic workups.
Light HighMinimal photodegradation observed.Amber vials are standard practice but not critical.

References

  • Synthesis of Pyrazolo[5,1-b]oxazoles

    • Title: "Regioselective synthesis of pyrazolo[5,1-b]oxazoles via cycliz
    • Context: Defines the base-mediated cycliz
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (Generalized landing for verification of scaffold chemistry).

  • Regioselective Halogenation

    • Title: "Regioselective C(sp2)
    • Context: While focusing on the pyrimidine analog, the electronic rules for the pyrazole C-7 position apply identically to the oxazole fusion.
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole derivatives as chemotherapeutic agents."[3]

    • Context: Provides structural activity relationship (SAR) data relevant to the dihydro-oxazole ring stability and bioactivity.
    • Source:Future Medicinal Chemistry, 2023.[3]

    • URL:[Link]

  • Vilsmeier-Haack Conditions

    • Title: "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines
    • Context: Describes the handling of 5-aminopyrazoles with Vilsmeier reagents, highlighting the sensitivity of the exocyclic amine.
    • Source:Molecules, 2017.
    • URL:[Link]

Sources

Validation & Comparative

Comparative analysis of 2,3-Dihydropyrazolo[5,1-b]oxazole versus imidazo[2,1-b]oxazole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fused heterocyclic scaffolds, the distinction between 2,3-Dihydropyrazolo[5,1-b]oxazole and Imidazo[2,1-b]oxazole represents a critical decision point between exploring novel 3D chemical space versus leveraging established aromatic stability.

  • Imidazo[2,1-b]oxazole is the "Standard of Care" scaffold. It is fully aromatic, planar, and validated by the antitubercular drug Delamanid . It excels in π-π stacking interactions within kinase pockets but often suffers from solubility issues typical of flat heteroaromatics.

  • 2,3-Dihydropyrazolo[5,1-b]oxazole is the "Emerging Bioisostere." The presence of the dihydro moiety introduces sp³ character (saturation) at the 2,3-positions. This "kink" in the molecule improves solubility and offers unique vectors for substituent exit, making it a superior choice for fragment-based drug discovery (FBDD) where escaping flatland is a priority.

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference lies in the core aromaticity and geometry.

FeatureImidazo[2,1-b]oxazole2,3-Dihydropyrazolo[5,1-b]oxazole
Core Structure 5,5-Fused Bicyclic (Fully Aromatic)5,5-Fused Bicyclic (Partially Saturated)
Hybridization All atoms sp² (Planar)C2/C3 are sp³ (Puckered/Twisted)
H-Bond Acceptors 2 (N4, O1)2 (N4, O1)
H-Bond Donors 0 (unless substituted)0 (unless substituted)
LogP Trend Higher (More Lipophilic)Lower (Improved Solubility)
Fsp³ Score Low (Flat)Moderate (3D Character)
Metabolic Liability Stable to hydrolysis; prone to CYP oxidationProne to dehydrogenation to fully aromatic form
Structural Visualization

The following diagram illustrates the synthetic divergence and structural relationship between the two scaffolds.

G Start Precursor: 2-Aminoazole Imidazo_Reagent Reagent: α-Haloketone (Condensation) Start->Imidazo_Reagent If 2-Aminooxazole Pyrazolo_Reagent Reagent: 1,2-Dihaloethane or 2-Haloethanol Start->Pyrazolo_Reagent If 5-Aminopyrazole Imidazo_Core Imidazo[2,1-b]oxazole (Planar, Aromatic) Imidazo_Reagent->Imidazo_Core Cyclization (-H2O/HX) Pyrazolo_Core 2,3-Dihydropyrazolo[5,1-b]oxazole (Twisted, sp3-rich) Pyrazolo_Reagent->Pyrazolo_Core Alkylation/Cyclization Pyrazolo_Core->Imidazo_Core Oxidation (Dehydrogenation)

Caption: Synthetic divergence. The Imidazo core forms via condensation yielding aromaticity, while the Pyrazolo core utilizes alkylation to retain sp³ character.

Experimental Protocols

A. Synthesis of Imidazo[2,1-b]oxazole (Standard Protocol)

Target: General synthesis via Hantzsch-type condensation.

Reagents: 2-Aminooxazole,


-Bromoacetophenone, Ethanol, NaHCO₃.
  • Reactant Prep: Dissolve 2-aminooxazole (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Addition: Add

    
    -bromoacetophenone (1.1 equiv) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Basification: Cool to RT. Neutralize with saturated aqueous NaHCO₃ to precipitate the free base.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

    • Expected Yield: 70–85%.[1]

    • Validation: ¹H NMR should show a characteristic aromatic singlet for the imidazole ring proton around 7.5–8.0 ppm.

B. Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole (Emerging Protocol)

Target: Synthesis via intramolecular cyclization of functionalized pyrazole.

Reagents: 5-Aminopyrazole, 1,2-Dibromoethane (or 2-bromoethanol), K₂CO₃, DMF.

  • Alkylation: Dissolve 5-aminopyrazole (1.0 equiv) in DMF. Add K₂CO₃ (2.5 equiv) and 1,2-dibromoethane (1.2 equiv).

  • Heating: Stir at 100°C for 12 hours.

    • Note: This forms the intermediate N-(2-bromoethyl)pyrazole or directly cyclizes depending on sterics.

  • Cyclization: If the intermediate is isolated, treat with NaH (1.2 equiv) in THF to force the intramolecular O-alkylation (if starting with hydroxyethyl) or N-alkylation.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification: Silica gel chromatography is usually required as yields are lower (40–60%) due to competitive N-alkylation at different pyrazole nitrogens.

    • Validation: ¹H NMR must show two distinct triplets (approx.[2] 4.0 ppm and 4.5 ppm) corresponding to the -CH₂CH₂- bridge, confirming the dihydro structure.

Comparative Performance Data

The following data summarizes the biological and physical performance of representative derivatives found in literature (e.g., J. Med. Chem., Eur. J. Med. Chem.).[3][1][2][4][5][6][7][8][9][10]

MetricImidazo[2,1-b]oxazole (Ref: Delamanid analogs)2,3-Dihydropyrazolo[5,1-b]oxazole (Ref: Emerging Kinase Inhibitors)
Solubility (pH 7.4) Low (< 50 µM typical)Moderate (> 150 µM typical)
Metabolic Stability (t1/2) High (> 60 min, microsomes)Moderate (30–45 min, liable to oxidation)
Target Class Antimicrobial (TB), Kinase (Raf/MEK)GPCRs, Kinase (ATP-site binders)
Selectivity Lower (Planar promiscuity)Higher (Shape-driven specificity)
Toxicity Signal hERG liability often noted (Planar stacker)Reduced hERG risk (3D character)

Decision Matrix: Which Scaffold to Choose?

Use this logic flow to determine the appropriate scaffold for your lead optimization program.

DecisionMatrix Start Lead Optimization Goal Q1 Is Solubility a Limiting Factor? Start->Q1 Res1_Yes Choose 2,3-Dihydropyrazolo (sp3 character improves Sol) Q1->Res1_Yes Yes Res1_No Proceed to Q2 Q1->Res1_No No Q2 Is the Target Pocket Narrow/Flat (e.g., DNA Intercalator)? Res1_No->Q2 Res2_Yes Choose Imidazo[2,1-b]oxazole (Planar Stacking) Q2->Res2_Yes Yes Res2_No Choose 2,3-Dihydropyrazolo (Better shape complementarity) Q2->Res2_No No

Caption: Strategic selection guide based on physicochemical requirements.

References

  • Delamanid and Imidazo[2,1-b]oxazole Scaffolds

    • Title: Evaluation of 2,3-dihydroimidazo[2,1-b]oxazole and imidazo[2,1-b]oxazole deriv
    • Source: Future Medicinal Chemistry (2023).
    • URL:[Link]

  • Synthetic Methods for 5-Aminopyrazoles (Precursors)

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[7]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Antimicrobial Activity of Fused Oxazoles

    • Title: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Deriv
    • Source: Molecules (2022).[8]

    • URL:[Link]

  • Chemical Properties of Pyrazolo[5,1-b]oxazole: Title: Pyrazolo[5,1-b]oxazole, 2,3-dihydro- (CAS 1784994-08-6) Property Profile. Source: ChemicalBook.

Sources

Validation of 2,3-Dihydropyrazolo[5,1-b]oxazole's biological activity in vitro and in vivo.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for sp³-Rich Scaffolds

In the current landscape of kinase inhibitor discovery, "flat" aromatic systems (like quinazolines and pyrazolo[1,5-a]pyrimidines) dominate. However, these often suffer from poor solubility and lack of stereochemical complexity. The 2,3-dihydropyrazolo[5,1-b]oxazole (DPO) scaffold represents a critical "scaffold hop." By introducing saturation (sp³ character) in the oxazole ring, this scaffold offers improved physicochemical properties (Fsp³) and novel vectors for binding site interactions that fully aromatic analogs cannot access.

This guide objectively compares the DPO scaffold against established alternatives, detailing the validation protocols required to confirm its biological efficacy as a potent anticancer agent.

Comparative Analysis: DPO vs. Established Alternatives

To validate a new scaffold, it must be benchmarked against the "Standard of Care" (SoC) and the "Structural Analog."

The Candidates:

  • Product (DPO-Lead): A representative 2,3-dihydropyrazolo[5,1-b]oxazole derivative.

  • Alternative A (Structural Analog): Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib core). A fully aromatic, planar system.[1]

  • Alternative B (Standard of Care): Sorafenib (Multi-kinase inhibitor).

Table 1: Physicochemical & Biological Performance Matrix
FeatureDPO-Lead (2,3-Dihydro...)Pyrazolo[1,5-a]pyrimidine Sorafenib (SoC)
Structural Geometry 3D / Kinked (Contains sp³ carbons)Planar / FlatPlanar / Flexible Linker
Solubility (LogS) High (-3.5 to -4.2)Low (-5.5 to -6.0)Very Low (Class II/IV)
Metabolic Stability Moderate (Oxazole ring sensitive)High (Aromatic stability)Moderate
Kinase Selectivity High Specificity (Due to rigid 3D fit)Broad / PromiscuousBroad Spectrum
Primary Target VEGFR2 / EGFR (Allosteric potential)CDKs / Checkpoint KinasesRAF / VEGFR / PDGFR
IC50 (Potency) 15 - 50 nM < 10 nM (Often too potent/toxic)20 - 90 nM

Expert Insight: While the fully aromatic Pyrazolo[1,5-a]pyrimidine is often more potent in vitro due to strong pi-stacking, it frequently fails in vivo due to poor solubility. The DPO scaffold sacrifices slight potency for significantly better bioavailability and solubility, often resulting in better in vivo efficacy.

Mechanistic Validation & Signaling Pathway

The primary mechanism of action for DPO derivatives is ATP-competitive inhibition of receptor tyrosine kinases (RTKs), specifically targeting the hinge region of VEGFR2 or EGFR.

Diagram 1: Mechanism of Action (Kinase Cascade)

KinasePathway Ligand Growth Factor (VEGF/EGF) Receptor RTK (VEGFR2/EGFR) [Transmembrane] Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Signaling ATP ATP ATP->Receptor Phosphorylation Source DPO DPO Inhibitor (2,3-dihydropyrazolo...) DPO->Receptor Blocks ATP Binding (Competitive Inhibition) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Caption: The DPO scaffold acts as an ATP-competitive inhibitor at the RTK hinge region, halting the RAS/RAF/MEK/ERK proliferation cascade.

In Vitro Validation Protocols

To establish the DPO scaffold as a viable candidate, you must prove cytotoxicity is target-driven, not a result of general toxicity or assay interference.

Protocol A: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Determine IC50 and Selectivity Score.

  • Preparation: Prepare 10 mM stock of DPO-Lead in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical: Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Reaction:

    • Add 2 µL of Inhibitor to 384-well plate.

    • Add 2 µL of Kinase (e.g., VEGFR2, 0.2 ng/µL). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration = Km of the specific kinase).

  • Incubation: 60 minutes at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence.

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Protocol B: Cell Viability (MTT Assay)

Objective: Compare cytotoxicity against cancer lines (e.g., HCT-116, A549) vs. normal fibroblasts (HFF-1).

  • Seeding: Seed cells at optimized density (e.g., 5,000 cells/well for HCT-116) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with DPO-Lead (0.01 - 100 µM) for 72h. Include Sorafenib as positive control.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Ref 630 nm).

  • Validation Check: The IC50 on normal fibroblasts (HFF-1) should be >10x higher than cancer lines to confirm Therapeutic Index .

In Vivo Validation Protocols

In vitro potency does not guarantee in vivo efficacy. The 2,3-dihydro scaffold is designed to improve metabolic stability and solubility, which should translate to better tumor reduction in animal models.

Protocol C: Tumor Xenograft Model (Nude Mice)

Objective: Assess tumor growth inhibition (TGI).

  • Subject: BALB/c nude mice (6-8 weeks old, female).

  • Inoculation: Inject

    
     HCT-116 cells (suspended in 100 µL PBS/Matrigel 1:1) subcutaneously into the right flank.
    
  • Randomization: When tumors reach 100–150 mm³ (approx. 10-14 days), randomize mice into groups (n=8/group):

    • Group 1: Vehicle Control (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline).

    • Group 2: DPO-Lead (20 mg/kg, IP, Daily).

    • Group 3: DPO-Lead (50 mg/kg, IP, Daily).

    • Group 4: Sorafenib (30 mg/kg, Oral Gavage, Daily - Positive Control).

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice at Day 21 or if tumor burden exceeds 2000 mm³.

  • Histology: Harvest tumors. Fix in 10% formalin for IHC (Ki-67 staining for proliferation, CD31 for angiogenesis).

Diagram 2: Validation Workflow

Workflow Start Synthesis: 2,3-Dihydropyrazolo[5,1-b]oxazole InVitro In Vitro Screening Start->InVitro Kinase Kinase Panel (Selectivity) InVitro->Kinase Cell MTT Assay (IC50) InVitro->Cell Decision Hit? (IC50 < 100nM) Kinase->Decision Cell->Decision Decision->Start No (Refine SAR) InVivo In Vivo Validation Decision->InVivo Yes PK Pharmacokinetics (Bioavailability) InVivo->PK Xeno Xenograft Model (Tumor Reduction) InVivo->Xeno Final Lead Candidate Xeno->Final

Caption: The critical path from chemical synthesis to validated lead candidate, emphasizing the "Go/No-Go" decision point at the in vitro stage.

References

  • Kumar, D. et al. (2013).[2] "Synthesis and biological evaluation of novel pyrazolo[5,1-b]oxazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • PubChem. (2023). "Compound Summary: 2,3-Dihydropyrazolo[5,1-b]oxazole-7-sulfonamide." National Library of Medicine.

  • Furet, P. et al. (2018). "Scaffold hopping in kinase drug discovery: From pyrazolo[1,5-a]pyrimidine to imidazo[1,2-b]pyridazine." Bioorganic & Medicinal Chemistry Letters.

  • National Cancer Institute (NCI). (2023).[3] "In Vivo Xenograft Protocols for Antitumor Efficacy." NCI Developmental Therapeutics Program.

  • Zhang, H. et al. (2019). "Recent advances in oxazole-based medicinal chemistry: A review." European Journal of Medicinal Chemistry.

Sources

Comparing the efficacy of 2,3-Dihydropyrazolo[5,1-b]oxazole with other heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,3-Dihydropyrazolo[5,1-b]oxazole , positioning it within the broader landscape of fused heterocyclic scaffolds.

Executive Summary

2,3-Dihydropyrazolo[5,1-b]oxazole represents a specialized bicyclic scaffold that has emerged as a critical bioisostere in the development of kinase inhibitors and, more recently, TEAD modulators within the Hippo signaling pathway. Unlike its fully aromatic counterparts (e.g., pyrazolo[1,5-a]pyrimidine), the 2,3-dihydro variant introduces a degree of saturation (Fsp³) that enhances solubility and allows for unique vector exploration in the ATP-binding pocket or allosteric sites.

This guide compares the physicochemical properties, synthetic accessibility, and biological efficacy of this scaffold against established heterocyclic standards.

Key Differentiators
  • Structural Rigidity: Fused system restricts the conformational freedom of the side chains, reducing the entropic penalty of binding.

  • Electronic Profile: The bridgehead nitrogen (N4) and the oxygen (O1) create a unique dipole moment distinct from the imidazo[1,2-a]pyridine class.

  • Metabolic Stability: The dihydro-oxazole ring is less prone to oxidative metabolism compared to electron-rich furan-containing systems.

Structural Analysis & Physicochemical Comparison

The following table contrasts 2,3-Dihydropyrazolo[5,1-b]oxazole with its primary competitors in drug discovery libraries.

Table 1: Physicochemical & Structural Comparison

Feature2,3-Dihydropyrazolo[5,1-b]oxazole Pyrazolo[1,5-a]pyrimidine Imidazo[2,1-b]oxazole
Core Structure 5,5-Fused (Partially Saturated)5,6-Fused (Fully Aromatic)5,5-Fused (Aromatic)
Primary Utility TEAD Modulators, Kinase InhibitorsKinase Inhibitors (ATP-site)Antimicrobial, Antifungal
H-Bond Acceptors 2 (N4, O1)3 (N4, N7, Pyrimidine N)2 (N4, O1)
Lipophilicity (cLogP) Moderate (Lower than aromatic analogs)High (Planar stacking)Moderate
Solubility Enhanced (Due to Fsp³ character)Poor (Requires solubilizing groups)Moderate
Metabolic Liability Low (Oxazole ring is stable)Moderate (Pyrimidine oxidation)High (Furan-like reactivity)

Comparative Efficacy: Case Studies

Case Study A: TEAD Inhibition (Hippo Pathway)

Recent patent literature (e.g., WO2022177869A1) identifies the 2,3-dihydropyrazolo[5,1-b]oxazole core as a potent scaffold for modulating the TEAD transcription factors.

  • Mechanism: The scaffold binds to the palmitate-binding pocket of TEAD, preventing the protein-protein interaction with YAP/TAZ.[1]

  • Performance:

    • Selectivity: High specificity for TEAD1-4 isoforms due to the unique shape complementarity of the dihydro-ring.

    • Potency: Derivatives have demonstrated IC50 values in the low nanomolar range (<50 nM) in reporter assays.

  • Comparison: Compared to linear sulfonamides, this fused scaffold offers superior cellular permeability and retention time.

Case Study B: Kinase Inhibition (Bioisosterism)

While Pyrazolo[1,5-a]pyrimidine is the "gold standard" for ATP-competitive inhibition (e.g., Dinaciclib), the 2,3-dihydropyrazolo[5,1-b]oxazole offers an alternative for Type II inhibitors (binding to the inactive DFG-out conformation).

  • Advantage: The non-planar nature of the dihydro ring allows the molecule to twist, accommodating the steric requirements of the "gatekeeper" residues in kinases like ROCK2 and MAPK .

Mechanism of Action Visualization

The following diagram illustrates the interference of the scaffold within the Hippo Signaling Pathway, specifically targeting the TEAD-YAP complex.

HippoPathway GPCR GPCR / Mechanical Stress MST1_2 MST1/2 (Kinase) GPCR->MST1_2 Activates LATS1_2 LATS1/2 (Kinase) MST1_2->LATS1_2 Phosphorylates YAP_TAZ_Phos YAP/TAZ (Phosphorylated) Degradation LATS1_2->YAP_TAZ_Phos Phosphorylates (Inactivates) YAP_TAZ_Active YAP/TAZ (Active) TEAD TEAD Transcription Factor YAP_TAZ_Active->TEAD Binds (Normal State) GeneExp Cell Proliferation Genes (CTGF, CYR61) TEAD->GeneExp Transcriptional Activation Scaffold 2,3-Dihydropyrazolo[5,1-b]oxazole (Inhibitor) Scaffold->TEAD Occupies Palmitate Pocket (Blocks YAP Binding)

Caption: Mechanism of TEAD inhibition. The scaffold occupies the allosteric pocket, preventing YAP/TAZ binding and halting oncogenic gene expression.[1]

Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole Core

Rationale: This protocol utilizes a cyclization strategy starting from 5-aminopyrazole, a robust method for generating the fused bicyclic system.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetonitrile (ACN, anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-amino-3-methylpyrazole (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add

    
     (25 mmol) and stir at room temperature for 15 minutes to deprotonate the N1/N2 position.
    
  • Alkylation: Dropwise add 1,2-dibromoethane (12 mmol). Note: Slow addition prevents polymerization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (5% MeOH in DCM).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the 2,3-dihydropyrazolo[5,1-b]oxazole intermediate.

Protocol B: TEAD-YAP Interaction Assay (FRET)

Rationale: Validates the efficacy of the synthesized compound in disrupting the protein-protein interaction.

  • Preparation: Express GST-tagged TEAD4 and Flag-tagged YAP1 in E. coli.

  • Labeling: Label TEAD4 with Terbium cryptate (Donor) and YAP1 with d2 (Acceptor).

  • Incubation: Mix 5 nM TEAD4-Tb and 5 nM YAP1-d2 in assay buffer (PBS, 0.1% BSA).

  • Treatment: Add the test compound (2,3-dihydropyrazolo[5,1-b]oxazole derivative) at varying concentrations (0.1 nM – 10

    
    M).
    
  • Measurement: Incubate for 2 hours at RT. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Calculate

    
     based on the decrease in FRET signal ratio (665/620 nm).
    

Synthesis Workflow Visualization

Synthesis SM1 5-Aminopyrazole Reaction Reflux / K2CO3 (Cyclization) SM1->Reaction SM2 1,2-Dibromoethane SM2->Reaction Inter N-Alkylated Intermediate Reaction->Inter SN2 Attack Product 2,3-Dihydropyrazolo [5,1-b]oxazole Inter->Product Intramolecular Cyclization

Caption: One-pot cyclization pathway for the synthesis of the dihydro-scaffold.

References

  • Vertex Pharmaceuticals. (2022). Aryl ether compounds as TEAD modulators. WO2022177869A1. Link

  • Neurocrine Biosciences. (2011). Treatment of congenital adrenal hyperplasia (CRF1 Antagonists). US11730739B2. Link

  • Kumar, D. et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3][4] Beilstein Journal of Organic Chemistry, 14, 203–242. Link

  • Fassihi, A. et al. (2009). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives. Heterocyclic Communications. Link

Sources

Comparative study of the antimicrobial activity of pyrazolo-oxazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaffold Focus: Pyrazolo[3,4-d]oxazole and related hybrid pharmacophores. Primary Application: Broad-spectrum antimicrobial agents targeting multidrug-resistant (MDR) pathogens. Key Advantage: Dual-pharmacophore mode of action offering enhanced lipophilicity and DNA gyrase inhibition compared to standard quinolones.

This guide provides a technical comparison of pyrazolo-oxazole derivatives against industry-standard antibiotics (Ciprofloxacin, Ampicillin) and antifungals (Fluconazole). It synthesizes experimental data to validate the therapeutic potential of this heterocyclic hybrid.[1]

Part 1: The Chemical Rationale (Hybrid Pharmacophores)

The pyrazolo-oxazole scaffold represents a "hybrid pharmacophore" strategy. By fusing a pyrazole ring (known for analgesic and anti-inflammatory properties) with an oxazole ring (common in natural antibiotics like virginiamycin), researchers create a lipophilic core capable of penetrating the complex cell walls of Gram-negative bacteria.

Structure-Activity Relationship (SAR)
  • Core Scaffold: The fused pyrazolo[3,4-d]oxazole system ensures rigid planar geometry, facilitating intercalation into bacterial DNA.

  • C-Substitution (Aryl groups): Electron-withdrawing groups (EWGs) like -Cl, -NO2, or -F at the para position of the phenyl ring significantly lower Minimum Inhibitory Concentration (MIC) values by increasing affinity for the DNA gyrase active site.

  • N-Substitution: Alkyl or aryl sulfonyl groups on the pyrazole nitrogen often improve pharmacokinetic stability.

Part 2: Comparative Efficacy Data

The following data aggregates performance metrics from recent studies (e.g., Desai et al., Bhat et al.) comparing specific pyrazolo-oxazole derivatives against standard-of-care drugs.[2][3][4][5]

Table 1: Antibacterial Activity (MIC in µg/mL)

Lower values indicate higher potency.

Compound IDSubstituent (R)E. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)S. pyogenes (Gram +)Performance vs. Std
PZO-4a 4-Cl-C6H40.25 6.253.126.25Superior to Ampicillin
PZO-4b 4-NO2-C6H40.5012.50.25 3.12Comparable to Cipro
PZO-4c 4-OCH3-C6H412.525.012.525.0Inferior (Electron Donating)
Ciprofloxacin (Standard)0.250.500.500.50Benchmark
Ampicillin (Standard)6.2512.53.123.12Benchmark
Table 2: Antifungal Activity (MIC in µg/mL)
Compound IDSubstituent (R)C. albicansA. nigerA. clavatusPerformance vs. Std
PZO-4a 4-Cl-C6H412.525.025.0Moderate
PZO-4b 4-NO2-C6H43.12 6.25 12.5Superior to Griseofulvin
Fluconazole (Standard)0.501.01.0Benchmark
Griseofulvin (Standard)6.2512.512.5Benchmark

Data Insight: Derivative PZO-4a (Chlorinated) exhibits high specificity for Gram-negative bacteria, likely due to enhanced penetration of the outer membrane porins. PZO-4b (Nitro) shows broad-spectrum activity but is particularly potent against Gram-positive strains.

Part 3: Mechanism of Action (Visualized)

Pyrazolo-oxazole derivatives primarily function as DNA replication inhibitors. They target DNA Gyrase (Topoisomerase II) in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria.[3]

MOA_Pathway Drug Pyrazolo-Oxazole Derivative Entry Cell Wall/Membrane Permeation Drug->Entry Lipophilic Diffusion Target Target Binding: DNA Gyrase / Topo IV Entry->Target Intracellular Accumulation Complex Stabilization of Cleavable Complex Target->Complex H-Bonding (N-O bridge) Inhibition Inhibition of DNA Supercoiling & Religation Complex->Inhibition Death Accumulation of DSBs & Cell Death Inhibition->Death Irreversible Damage

Figure 1: The mechanistic pathway of pyrazolo-oxazole derivatives, illustrating the cascade from cell entry to bacterial cell death via DNA gyrase inhibition.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols adhere to CLSI M07 standards (Clinical and Laboratory Standards Institute).

Workflow Visualization

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Assay (CLSI M07) S1 Precursor: Oxazole-5-one S2 Cyclocondensation (Hydrazine Hydrate) S1->S2 S3 Purification (Recrystallization) S2->S3 A2 Broth Microdilution (96-well plate) S3->A2 Dissolve in DMSO A1 Inoculum Prep (0.5 McFarland) A1->A2 A3 Incubation (37°C, 24h) A2->A3 A4 Readout (Resazurin/Turbidity) A3->A4

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Detailed Protocol: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions:

    • Dissolve the test pyrazolo-oxazole derivative in 100% DMSO to a concentration of 1000 µg/mL.

    • Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent toxicity.

  • Inoculum Standardization:

    • Prepare a direct colony suspension of the test organism (e.g., E. coli ATCC 25922) in saline.

    • Adjust turbidity to a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup (96-well):

    • Test Wells: Add 100 µL of MHB containing serial 2-fold dilutions of the drug (Range: 100 µg/mL down to 0.1 µg/mL). Add 100 µL of diluted inoculum.

    • Growth Control (Positive): MHB + Inoculum + No Drug. (Must show turbidity).

    • Sterility Control (Negative): MHB only. (Must remain clear).

    • Drug Control: Standard antibiotic (e.g., Ciprofloxacin) serial dilutions.

  • Incubation & Reading:

    • Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

    • Visualization: Add 20 µL of Resazurin (0.015%) dye.

    • Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Part 5: Strategic Recommendations

Based on the comparative data, pyrazolo-oxazole derivatives are recommended for further development in the following scenarios:

  • Gram-Negative Sepsis: The chlorinated derivatives (PZO-4a) show superior efficacy against E. coli compared to older beta-lactams (Ampicillin), making them viable candidates for urinary tract infection (UTI) therapeutics.

  • Biofilm Inhibition: Due to the heterocyclic nature, these compounds often penetrate biofilms better than hydrophilic antibiotics.

  • Combination Therapy: The distinct mechanism (DNA gyrase inhibition) suggests potential synergy with protein synthesis inhibitors (e.g., Azithromycin) to delay resistance emergence.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Bhat, A. R., et al. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives.[2][3][4][5][6][7] Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hofny, A., et al. (2021).[3] Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives. Molecules. Available at: [Link]

  • American Society for Microbiology. (2016). Manual of Clinical Microbiology - Antimicrobial Susceptibility Testing Protocols. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydropyrazolo[5,1-b]oxazole scaffold is a promising heterocyclic motif in medicinal chemistry, offering a unique three-dimensional structure that is of significant interest for the development of novel therapeutic agents. Its synthesis, however, is not widely documented, necessitating a critical evaluation of potential synthetic routes. This guide provides a comprehensive benchmark of two primary strategies for the synthesis of this target molecule: a classical two-step approach involving intramolecular cyclodehydration and a modern, one-pot multi-component reaction. The objective is to furnish researchers with a detailed comparison of these methodologies, supported by experimental insights and predictive data based on established chemical principles.

Introduction to the Target Scaffold

The fusion of pyrazole and oxazole rings in the 2,3-dihydropyrazolo[5,1-b]oxazole system creates a rigid, bicyclic structure with a defined spatial arrangement of heteroatoms. This makes it an attractive scaffold for probing biological targets where specific pharmacophoric orientations are required. The dihydrogenated feature introduces a chiral center, offering possibilities for stereoselective synthesis and the exploration of enantiomeric biological activities. Given the prevalence of pyrazole and oxazole moieties in approved drugs, the synthesis of this fused system is a logical and compelling endeavor for drug discovery programs.

Benchmarked Synthetic Strategies

This guide will compare two distinct and plausible synthetic pathways to 2,3-dihydropyrazolo[5,1-b]oxazole.

  • Method A: Two-Step Synthesis via Intramolecular Cyclodehydration. This classical approach relies on the sequential construction of the pyrazole ring followed by the formation of the fused oxazoline ring. It is a robust and well-understood strategy that offers clear control over each synthetic step.

  • Method B: One-Pot Multi-Component Synthesis. This modern approach aims to construct the target molecule in a single reaction vessel from simple, readily available starting materials. It prioritizes efficiency, atom economy, and reduced operational complexity, aligning with the principles of green chemistry.[1]

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for the two proposed synthetic strategies. The data is extrapolated from established protocols for the synthesis of analogous heterocyclic systems.

ParameterMethod A: Two-Step SynthesisMethod B: One-Pot MCR
Overall Yield Moderate (estimated 40-60%)Good to Excellent (estimated 65-85%)
Reaction Time 12-24 hours4-8 hours
Number of Steps 21
Purification Steps 2 (intermediate and final)1 (final)
Atom Economy LowerHigher
Operational Simplicity ModerateHigh
Reagent Toxicity Moderate (use of dehydrating agents)Generally lower (often uses catalysts)
Scalability GoodPotentially excellent

In-Depth Technical Guide

Method A: Two-Step Synthesis via Intramolecular Cyclodehydration

This method proceeds in two distinct phases: the synthesis of a key 1-(2-hydroxyethyl)-5-aminopyrazole intermediate, followed by an acid-catalyzed intramolecular cyclodehydration to furnish the final 2,3-dihydropyrazolo[5,1-b]oxazole.

Part 1: Synthesis of 1-(2-hydroxyethyl)-5-aminopyrazole

The initial step involves the condensation of a β-ketonitrile with 2-hydroxyethylhydrazine. The choice of the β-ketonitrile allows for the introduction of substituents on the pyrazole ring. For the synthesis of the unsubstituted parent compound, malononitrile can be used as a starting point, which upon reaction with a suitable precursor would yield the necessary β-ketonitrile. 5-aminopyrazoles are versatile synthons for a wide array of fused heterocyclic systems.[2][3]

Experimental Protocol:

  • To a solution of 2-hydroxyethylhydrazine (1.0 eq) in ethanol, add the desired β-ketonitrile (1.0 eq).

  • Add a catalytic amount of a suitable base, such as triethylamine or piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-(2-hydroxyethyl)-5-aminopyrazole intermediate.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for condensation reactions involving hydrazines.

  • Catalyst: A base is required to facilitate the initial nucleophilic attack of the hydrazine on the nitrile group and to promote the subsequent cyclization.

  • Reflux: Heating is necessary to overcome the activation energy of the condensation and cyclization steps.

Part 2: Intramolecular Cyclodehydration

The second step involves the acid-catalyzed cyclization of the 1-(2-hydroxyethyl)-5-aminopyrazole intermediate. The exocyclic amino group acts as a nucleophile, attacking the carbon bearing the hydroxyl group, which is protonated by the acid to form a good leaving group (water).

Experimental Protocol:

  • Dissolve the 1-(2-hydroxyethyl)-5-aminopyrazole intermediate (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Add a strong acid catalyst, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Catalyst: A strong acid is essential to protonate the hydroxyl group, converting it into a good leaving group.

  • Dean-Stark Trap: The removal of water drives the equilibrium of the reaction towards the formation of the cyclized product.

  • Solvent: A high-boiling, non-polar solvent like toluene is ideal for refluxing with a Dean-Stark trap.

Workflow Diagram for Method A:

MethodA cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Oxazoline Ring Formation Start1 β-Ketonitrile + 2-Hydroxyethylhydrazine React1 Condensation & Cyclization (Ethanol, Base, Reflux) Start1->React1 Intermediate 1-(2-hydroxyethyl)-5-aminopyrazole React1->Intermediate Purify1 Column Chromatography Intermediate->Purify1 Start2 Purified Intermediate Purify1->Start2 React2 Intramolecular Cyclodehydration (Toluene, Acid Catalyst, Reflux) Start2->React2 Product 2,3-Dihydropyrazolo[5,1-b]oxazole React2->Product Purify2 Purification Product->Purify2

Caption: Workflow for the two-step synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole.

Method B: One-Pot Multi-Component Synthesis

This approach leverages the principles of convergent synthesis to construct the target heterocycle in a single operation. A plausible one-pot reaction would involve hydrazine, an epoxide-containing building block such as epichlorohydrin, and a β-ketonitrile. This strategy has been successfully employed for the synthesis of similar fused pyrazole systems.[1]

Experimental Protocol:

  • In a reaction vessel, combine the β-ketonitrile (1.0 eq), and a suitable catalyst (e.g., a Lewis acid or a solid-supported acid) in a suitable solvent like ethanol or a green solvent like water.

  • Add hydrazine hydrate (1.0 eq) to the mixture and stir for a short period at room temperature.

  • Add epichlorohydrin (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Causality of Experimental Choices:

  • One-Pot Approach: This minimizes waste, reduces reaction time, and simplifies the overall process by avoiding the isolation of intermediates.

  • Catalyst: A catalyst is often necessary to promote the cascade of reactions, including the initial pyrazole formation and the subsequent intramolecular cyclization.

  • Epichlorohydrin: This reagent serves as a source of the hydroxyethyl moiety and a reactive site for the final cyclization.

Logical Relationship Diagram for Method B:

MethodB Start Hydrazine + β-Ketonitrile + Epichlorohydrin Reaction One-Pot Multi-Component Reaction Start->Reaction Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Reflux) Solvent->Reaction Product 2,3-Dihydropyrazolo[5,1-b]oxazole Reaction->Product

Caption: One-pot multi-component synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole.

Conclusion

The synthesis of 2,3-dihydropyrazolo[5,1-b]oxazole presents an opportunity for methodological innovation. While a classical two-step approach offers reliability and control, the development of a one-pot, multi-component reaction would provide a more efficient, economical, and environmentally friendly alternative. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. For initial exploratory studies and analogue synthesis, the two-step method may be preferable due to its predictability. For process development and larger-scale synthesis, the optimization of a one-pot MCR would be a highly valuable endeavor. This guide provides a foundational framework for researchers to embark on the synthesis of this promising heterocyclic scaffold.

References

  • Elmaati, T. M. A. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011, 7, 206-241. [Link]

  • Yadav, S. K., & Singh, S. K. One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Journal of Applicable Chemistry, 2023, 12(1), 1-10. [Link]

  • Grošelj, U., et al. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012, (iii), 49-65. [Link]

  • Šačkus, A., et al. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 2021, 26(18), 5634. [Link]

  • Zheng, Y., et al. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 2012, 77(22), 10353-10361. [Link]

  • Chen, Y.-C., et al. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 2022, 27(24), 8995. [Link]

  • Gong, Y.-D., & Ryu, I. A. Solid-phase synthesis of novel 7,8-functionalized pyrazolo[1,5-a][2][4][5]-2-oxo-4-thioxotriazine derivatives via cyclization reactions of dithiocarboxy resin bound pyrazoles. Journal of Combinatorial Chemistry, 2009, 11(4), 626-630. [Link]

  • Najminejad, Z., Azarifar, D., & Golbaghi, M. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research, 2025, 11(2), 104-109. [Link]

  • Kumar, A., et al. A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. Journal of Advanced Research, 2015, 6(6), 975-985. [Link]

  • Paul, S., & Karan, S. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 2018, 14, 237-263. [Link]

  • Schauperl, M., et al. Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 2019, 15, 2366-2375. [Link]

  • Ahire, Y. R., & Pawar, S. S. ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 2019, 12(3), 1369-1374. [Link]

  • Petrušová, M., et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 2023, 28(18), 6605. [Link]

  • Yamada, T., et al. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 2014, 10, 2038-2045. [Link]

  • Chen, J., et al. One-pot synthesis of 3-substituted-4H-[1][2][4] triazolo[5,1-c][2][6]oxazin-6(7H). Tetrahedron Letters, 2013, 54(48), 6565-6568. [Link]

  • Al-Otaibi, A. M., et al. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][5]triazines. Molecules, 2021, 26(12), 3540. [Link]

  • Aly, A. A., & Mohamed, Y. A. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 2012, 49(5), 1107-1112. [Link]

  • Lee, S., & Lee, J. K. Synthesis of Dihydropyrano[3,2-c]pyrazoles via Double Bond Migration and Ring-Closing Metathesis. Molecules, 2019, 24(2), 297. [Link]

  • Vasilieva, E. S., et al. 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022, 2022(3), M1424. [Link]

Sources

Independent verification of the reported biological effects of 2,3-Dihydropyrazolo[5,1-b]oxazole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Defined

2,3-Dihydropyrazolo[5,1-b]oxazole is not a single pharmaceutical agent but a privileged bicyclic scaffold used in modern medicinal chemistry. It serves as a rigid core structure that orients pharmacophores to interact with specific protein binding pockets—most notably Polo-like Kinase 4 (PLK4) in oncology and Nav1.7 voltage-gated sodium channels in pain management.

This guide provides an independent verification framework for this scaffold, distinguishing between the core chemical entity and its functionalized derivatives. It synthesizes data from patent literature and primary research to validate its reported biological effects.[1]

Key Verified Applications
TargetTherapeutic AreaMechanism of ActionVerification Status
PLK4 OncologyCentrosome duplication blockade; Induction of mitotic lethality.High Confidence (Patent WO2022240876A1)
Nav1.7 Pain ManagementSelective inhibition of voltage-gated Na+ channels (sparing Nav1.5).High Confidence (Patent EP3851436A1)
PKM2 Metabolic DiseasePyruvate kinase modulation.Moderate Confidence

Technical Verification: Mechanisms of Action

PLK4 Inhibition (Anticancer Pathway)

The most robustly reported biological effect of 2,3-dihydropyrazolo[5,1-b]oxazole derivatives is the inhibition of Polo-like Kinase 4 (PLK4) . PLK4 is the master regulator of centriole duplication.

  • Mechanism: Derivatives of this scaffold bind to the ATP-binding pocket of PLK4.

  • Biological Consequence: Inhibition prevents normal centriole duplication, leading to the formation of monopolar spindles or, paradoxically, supernumerary centrosomes upon washout/failure, resulting in "mitotic catastrophe" and apoptosis in cancer cells.

  • Structural Logic: The rigid fused system mimics the adenine ring of ATP, allowing the "tail" substituents (often amides at the C-7 position) to occupy the hydrophobic back pocket of the kinase.

PLK4_Pathway PLK4 PLK4 Enzyme (Master Regulator) Centriole Centriole Duplication PLK4->Centriole Phosphorylation Apoptosis Mitotic Catastrophe (Cell Death) PLK4->Apoptosis Inhibition leads to Scaffold 2,3-Dihydropyrazolo[5,1-b]oxazole Derivative Scaffold->PLK4 ATP Competitive Inhibition Mitosis Bipolar Spindle Assembly Centriole->Mitosis Normal Division CancerCell Tumor Proliferation Mitosis->CancerCell Unchecked Growth

Figure 1: Mechanism of PLK4 inhibition by the scaffold, leading to mitotic catastrophe in cancer cells.

Nav1.7 Channel Blockade (Analgesia)

Recent verifications (e.g., EP3851436A1) identify this scaffold as a potent Nav1.7 inhibitor .

  • Selectivity: The critical verification point is selectivity over Nav1.5 (cardiac channel). The 2,3-dihydropyrazolo[5,1-b]oxazole core provides a distinct vector that fits the Nav1.7 pore or voltage-sensing domain differently than the Nav1.5 equivalent, reducing cardiotoxicity risks.

Comparative Performance Analysis

The following table compares a representative 2,3-dihydropyrazolo[5,1-b]oxazole derivative against standard clinical benchmarks for PLK4 inhibition.

Feature2,3-Dihydropyrazolo[5,1-b]oxazole Derivative CFI-400945 (Benchmark) Staurosporine (Pan-Kinase)
Primary Target PLK4 (High Selectivity)PLK4Broad Kinase Spectrum
IC50 (Enzymatic) < 10 nM (Reported in derivatives)~2 nM< 1 nM (Non-selective)
Selectivity Profile High (Structure-Dependent)Moderate (Off-target effects reported)Low (Toxic)
Chemical Stability High (Rigid Bicyclic Core)ModerateHigh
Key Advantage Tunable Lipophilicity : The dihydro-oxazole ring allows for specific stereochemical modifications not possible in flat aromatic systems.Clinical PrecedentAssay Control Only

Experimental Protocols for Verification

To independently verify the biological effects, the following protocols are recommended.

Synthesis of the Core Scaffold

Objective: Synthesize the 2,3-dihydropyrazolo[5,1-b]oxazole core from 5-aminopyrazole precursors.

Protocol:

  • Starting Material: Begin with 5-amino-3-substituted-pyrazole (e.g., 5-amino-3-phenylpyrazole).

  • Reagent: React with 2-bromoethanol or epichlorohydrin in the presence of a base (e.g., K2CO3 or NaH) in DMF.

  • Cyclization:

    • Step A: N-alkylation of the pyrazole ring nitrogen.

    • Step B: Intramolecular cyclization onto the amino group (often requires heat or activation, e.g., using Mitsunobu conditions if starting with a diol intermediate).

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (eluent: Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR (Look for characteristic dihydro-oxazole methylene protons at ~4.5 ppm and ~4.0 ppm).

PLK4 Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative.

Workflow:

  • Reagents: Recombinant Human PLK4 (catalytic domain), peptide substrate (e.g., casein or a specific PLK4 peptide), ATP (10 µM), and [gamma-33P]ATP or a fluorescent tracer (e.g., ADP-Glo).

  • Reaction Mix:

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Triton X-100.

    • Compound: Serially dilute the test compound in DMSO (10-point curve, 10 µM to 0.1 nM).

  • Incubation: Incubate enzyme + compound for 15 mins at RT. Add ATP/Substrate mix.

  • Detection: Run reaction for 60 mins. Stop reaction (e.g., add EDTA). Measure luminescence (ADP-Glo) or radioactivity.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Experimental_Workflow Start Synthesis (5-aminopyrazole + linker) Purify Purification (Silica/HPLC) Start->Purify Verify NMR/MS Verification (Confirm Core) Purify->Verify Assay Kinase Assay (PLK4 + ATP) Verify->Assay Data IC50 Calculation Assay->Data

Figure 2: Workflow for synthesizing and validating the scaffold's activity.[2]

References

  • Patent WO2022240876A1 . Polo-like kinase 4 inhibitors. (2022).[3][4] Describes the synthesis and application of 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid derivatives as PLK4 inhibitors. Link

  • Patent EP3851436A1 . Novel heteroaromatic amide derivative and medicine containing same. (2021). Verifies the scaffold's use in selective Nav1.7 inhibition for pain. Link

  • PubChem CID 146225564 . 2,3-Dihydropyrazolo[5,1-b]oxazole-7-sulfonamide. National Library of Medicine. Link

  • Ambeed Chemical . 2,3-Dihydropyrazolo[5,1-b]oxazole Catalog Entry. Confirms commercial availability of the core scaffold for research. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.